Dasatinib
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040979 | |
| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.28e-02 g/L | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
302962-49-8, 863127-77-9 | |
| Record name | Dasatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasatinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DASATINIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280-286 °C, 280 - 286 °C | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dasatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML). Its efficacy extends to newly diagnosed patients and those who have developed resistance or intolerance to first-generation TKIs like imatinib (B729). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects in CML, details the experimental methodologies used to elucidate these mechanisms, and presents key quantitative data in a structured format.
Core Mechanism of Action: Targeting the BCR-ABL Oncoprotein
The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase, the BCR-ABL oncoprotein. This aberrant kinase activity drives the uncontrolled proliferation of granulocytes, the characteristic feature of CML.
This compound exerts its primary therapeutic effect by potently inhibiting the kinase activity of BCR-ABL.[1] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to malignant cell growth and survival.[1] This ultimately induces apoptosis (programmed cell death) in CML cells.[2]
A key feature of this compound is its ability to bind to both the active and inactive conformations of the ABL kinase domain, in contrast to imatinib, which primarily recognizes the inactive conformation.[2][3] This dual-binding capability contributes to its higher potency and its activity against many imatinib-resistant BCR-ABL mutations.[2] In vitro studies have shown this compound to be 325 times more potent than imatinib against wild-type BCR-ABL.[3][4]
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (nM) | Reference |
| Wild-Type BCR-ABL | K562 | <1 | [5] |
| Wild-Type BCR-ABL | KU812 | ~1 | [6] |
| Wild-Type BCR-ABL | KCL22 | ~1 | [6] |
| LYN | - | ~20 (EC50 in cells) | [7] |
| SRC Family Kinases | - | <1 | [5] |
Table 2: Clinical Response Rates to this compound in CML
| CML Phase | Patient Population | Response Type | Response Rate (%) | Reference |
| Chronic Phase | Newly Diagnosed | Complete Cytogenetic Response (12 months) | 84 | [8] |
| Chronic Phase | Imatinib-Resistant/Intolerant | Major Cytogenetic Response | 52 | [8] |
| Chronic Phase | Imatinib-Resistant/Intolerant | Complete Hematologic Response | 90 | [8] |
| Accelerated Phase | Imatinib-Resistant/Intolerant | Major Hematologic Response | 66 | [8] |
| Myeloid Blast Crisis | Imatinib-Resistant/Intolerant | Major Hematologic Response | 34 | [8] |
| Lymphoid Blast Crisis | Imatinib-Resistant/Intolerant | Major Hematologic Response | 31 | [8] |
Impact on Downstream Signaling Pathways
The constitutive activation of BCR-ABL leads to the dysregulation of several downstream signaling pathways crucial for cell proliferation, survival, and adhesion. This compound's inhibition of BCR-ABL effectively shuts down these aberrant signals. Key affected pathways include:
-
RAS/MAPK Pathway: This pathway is central to cell proliferation. This compound inhibits the phosphorylation of Mitogen-activated protein kinase (MAPK), a key component of this pathway.[5][9]
-
PI3K/AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis. This compound reduces the phosphorylation of Akt.[5]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell proliferation. This compound has been shown to downregulate the phosphorylation of STAT5.[5][9]
The following diagram illustrates the central role of BCR-ABL in CML and the points of intervention by this compound.
Off-Target Effects and Broader Kinase Inhibition Profile
Beyond BCR-ABL, this compound inhibits a range of other tyrosine kinases, which contributes to both its efficacy and its side-effect profile. These "off-target" effects are a key differentiator from other TKIs. Notable targets include:
-
SRC Family Kinases (SFKs): this compound is a potent inhibitor of SFKs, including SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, and FRK.[8] SFKs are implicated in various cellular processes, and their inhibition by this compound may contribute to its anti-leukemic effects.[5]
-
c-KIT: This kinase is involved in hematopoiesis and is a target of this compound.[3]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFRα and PDGFRβ is another off-target effect of this compound.[3][10]
-
Ephrin Receptor Kinase: this compound also demonstrates inhibitory activity against this class of kinases.[2]
This multi-targeted profile may be advantageous in overcoming resistance mechanisms that are independent of BCR-ABL mutations.
Overcoming Imatinib Resistance
A significant clinical advantage of this compound is its efficacy in patients who have developed resistance to imatinib. Resistance can arise from several mechanisms, most commonly point mutations in the BCR-ABL kinase domain that impair imatinib binding. This compound's different binding mode and its ability to bind to the active conformation of the kinase allow it to overcome many of these mutations.[2] However, the T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to both imatinib and this compound.[2][11]
Experimental Protocols
The understanding of this compound's mechanism of action has been built upon a foundation of rigorous preclinical and clinical research. Below are outlines of key experimental protocols frequently employed in these studies.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology:
-
Recombinant purified kinase (e.g., BCR-ABL, SRC) is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Cell-Based Proliferation and Apoptosis Assays
Objective: To assess the effect of this compound on the viability and survival of CML cells.
Methodology:
-
CML cell lines (e.g., K562, KU812) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and treated with a range of this compound concentrations.
-
For proliferation assays, cells are incubated for a specified period (e.g., 48-72 hours), and cell viability is measured using assays such as MTT, WST-1, or CellTiter-Glo, which quantify metabolic activity.
-
For apoptosis assays, treated cells are stained with markers of apoptosis, such as Annexin V and propidium (B1200493) iodide (PI), and analyzed by flow cytometry. Annexin V identifies early apoptotic cells, while PI identifies late apoptotic and necrotic cells.
-
The concentration of this compound that inhibits 50% of cell growth (GI50) or induces apoptosis in 50% of the cell population (EC50) is determined.
Western Blotting for Phosphoprotein Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Methodology:
-
CML cells are treated with this compound for a specified time.
-
Cells are lysed to extract total cellular proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-MAPK) and total protein as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
The signal is detected using a chemiluminescence imaging system, allowing for the visualization and quantification of the levels of phosphorylated proteins.
The following diagram illustrates a typical experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound is a highly effective TKI in the management of CML, distinguished by its potent, multi-targeted kinase inhibition profile. Its ability to inhibit both active and inactive conformations of BCR-ABL, coupled with its activity against a broad spectrum of imatinib-resistant mutations, underscores its critical role in the CML treatment landscape. A thorough understanding of its mechanism of action, including its effects on downstream signaling pathways and its off-target activities, is essential for optimizing its clinical use and for the development of future generations of targeted therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. This compound treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Systematic review of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
Dasatinib Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its efficacy stems from its primary ability to inhibit the BCR-ABL fusion protein.[1][2] Unlike its predecessor imatinib (B729), this compound can bind to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome many forms of imatinib resistance.[1][3]
However, the therapeutic activity and the side-effect profile of this compound are influenced by its broad kinase selectivity. It potently inhibits a range of other kinases, which are now being explored as therapeutic targets in various pathologies, from solid tumors to age-related diseases. This technical guide provides an in-depth overview of this compound's kinase inhibition profile, the experimental methodologies used to determine this profile, and the key signaling pathways it modulates.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases is typically determined using in vitro kinase assays, with results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4] A lower IC50 value indicates a more potent inhibitor.[4] The following table summarizes the IC50 values of this compound against a selection of key kinase targets.
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Targets | ||
| BCR-ABL | <1 - 3.0 | Kinase Assay |
| SRC | 0.5 - 2.8 | Kinase Assay |
| LYN | 0.2 - 1.1 | Kinase Assay |
| YES | <1 | Kinase Assay |
| FYN | <1 | Kinase Assay |
| Secondary Targets | ||
| c-KIT | 1 - 10 | Cell-based Assay |
| PDGFRβ | <30 | Kinase Assay |
| EphA2 | <30 | Kinase Assay |
| Other Notable Targets | ||
| LCK | Low nanomolar | Kinase Assay |
| BTK | Potent Binder | Chemical Proteomics |
| DDR1 | Potent Binder | Chemical Proteomics |
Note: IC50 values can vary depending on the specific assay conditions and substrates used. The data presented here is for comparative purposes and has been compiled from various sources.[1][5][6]
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects and off-target effects are a direct consequence of its ability to modulate multiple signaling pathways. One of the central pathways affected is the one downstream of BCR-ABL and SRC family kinases.
BCR-ABL and SRC Family Kinase Signaling Pathway
The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[3][4] It activates numerous downstream signaling pathways. This compound effectively inhibits BCR-ABL, leading to the suppression of these pro-cancerous signals.[3]
Similarly, SRC family kinases (SFKs), which include SRC, LYN, FYN, and LCK, are key regulators of various cellular processes like cell growth, migration, and survival.[3][7] this compound is a potent inhibitor of SFKs.[1][7]
Experimental Protocols for Kinase Inhibition Profiling
A variety of biochemical and cellular assays are employed to determine the kinase inhibition profile of compounds like this compound.[8][9] Below are generalized protocols for common in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered the gold standard for kinase profiling as they directly measure the phosphorylation of a substrate.[8]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound (typically in a serial dilution) or a vehicle control (DMSO) to the wells.
-
Initiation: Start the kinase reaction by adding radioisotope-labeled ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[4]
-
Termination: Stop the reaction by adding the stop solution.
-
Capture: Spot the reaction mixtures onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter, while unreacted ATP is washed away.
-
Detection: Measure the amount of incorporated radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Plot the kinase activity (radioactivity) against the concentration of this compound. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]
Cell-Based Kinase Inhibition Assay (Western Blot)
This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a direct downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (for phosphorylated and total substrate protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere or stabilize. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours).[10]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer to extract proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.[10]
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at different this compound concentrations. This allows for the determination of the cellular IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.
Conclusion
This compound is a multi-targeted kinase inhibitor with a complex pharmacological profile. Its high potency against BCR-ABL and SRC family kinases underpins its efficacy in the treatment of certain leukemias. A thorough understanding of its broader kinase inhibition profile is crucial for anticipating its full therapeutic potential and managing its off-target effects. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this compound and the discovery of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, initially developed as a second-generation tyrosine kinase inhibitor (TKI) for chronic myeloid leukemia (CML), exhibits a broad inhibitory profile that extends far beyond its primary target, the BCR-ABL fusion protein. Its clinical efficacy and side-effect profile are significantly influenced by its polypharmacology, which involves the potent inhibition of numerous other kinases. This guide provides a detailed examination of this compound's key secondary targets, the signaling pathways they regulate, and the experimental methodologies used to validate these interactions. By presenting quantitative inhibition data, detailed protocols, and visual pathway diagrams, this document serves as a comprehensive resource for researchers exploring the expanded therapeutic potential of this compound in oncology and beyond.
Introduction to this compound's Mechanism of Action
This compound is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases. Its initial approval for Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL) was based on its high affinity for the BCR-ABL kinase. Unlike its predecessor, imatinib (B729), this compound can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of imatinib resistance. However, extensive kinase profiling has revealed that this compound's therapeutic window and off-tumor effects are governed by its activity against a wide array of other kinases, including the SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptors (PDGFRs), and ephrin receptors. This multi-targeted nature opens avenues for its application in various solid tumors and other pathologies.
Quantitative Analysis of this compound's Kinase Inhibition Profile
The polypharmacology of this compound has been extensively characterized through various biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of key kinase targets, providing a quantitative basis for understanding its broad activity.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Primary Target | |||
| BCR-ABL | <1 - 3 | Kinase Assay | |
| SRC Family Kinases | |||
| SRC | 0.5 - 2.8 | Kinase Assay | |
| LYN | 0.2 - 1.1 | Kinase Assay | |
| LCK | ~2.8 (cell-based) | Proliferation Assay | |
| YES | <1 | Kinase Assay | |
| FYN | <1 | Kinase Assay | |
| Receptor Tyrosine Kinases | |||
| c-KIT | 1 - 10 | Cell-based Assay | |
| PDGFRβ | <30 | Kinase Assay | |
| EphA2 | <30 | Kinase Assay | |
| Other Key Kinases | |||
| BTK | Potent Binder | Chemical Proteomics | |
| TEC | Potent Binder | Chemical Proteomics | |
| DDR1 | Potent Binder | Chemical Proteomics |
Detailed Analysis of Key Secondary Targets
SRC Family Kinases (SFKs)
This compound is a highly potent inhibitor of SFKs, including SRC, LYN, LCK, YES, and FYN. SFKs are non-receptor tyrosine kinases that function as critical nodes in signaling pathways downstream of receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. They play a central role in regulating cell proliferation, survival, migration, and invasion.
Inhibition of SRC by this compound blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, affecting cell survival and proliferation. It also disrupts focal adhesions, impacting cell migration and invasion.
This protocol assesses the inhibition of SRC activity in a cellular context by measuring the phosphorylation of its activation site (Tyrosine 416).
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3) or gastric cancer cells (e.g., SNU-216) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC to confirm equal protein loading.
c-KIT
c-KIT is a receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are oncogenic drivers in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). This compound effectively inhibits c-KIT, including certain imatinib-resistant mutants.
Upon binding its ligand, Stem Cell Factor (SCF), c-KIT dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK, which promote cell survival and proliferation. This compound blocks this initial activation step.
This protocol measures the effect of this compound on the proliferation of c-KIT-positive cancer cells.
-
Cell Seeding: Seed c-KIT-positive AML cells (e.g., KASUMI-1) or GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value.
Platelet-Derived Growth Factor Receptor (PDGFR)
PDGFRs (PDGFRα and PDGFRβ) are RTKs that play key roles in angiogenesis, cell growth, and migration. Aberrant PDGFR signaling is implicated in various cancers, including gliomas and some leukemias. This compound is a known inhibitor of PDGFRβ.
Binding of PDGF ligand to PDGFR leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways, including the SRC, PI3K/AKT, and MAPK pathways. This compound's inhibition of both PDGFR and SRC provides a dual blockade of this signaling network.
This protocol describes a biochemical assay to directly measure the inhibitory effect of this compound on purified PDGFRβ kinase activity.
-
Reagents: Purified recombinant PDGFRβ kinase, a specific peptide substrate, ATP, and this compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the reaction. Lower ATP levels indicate higher kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Plot the results to determine the IC50 value.
Experimental Workflow for Target Identification and Validation
The identification of this compound's off-targets often follows a multi-step workflow combining proteomics, biochemical assays, and cell-based validation.
Conclusion
This compound is a quintessential example of a multi-targeted kinase inhibitor whose clinical profile is defined by its broad selectivity. While its potent inhibition of BCR-ABL is central to its success in CML, its activity against SFKs, c-KIT, PDGFR, and other kinases provides a strong rationale for its investigation in a wider range of malignancies. Understanding the intricate details of these off-target interactions is paramount for designing rational combination therapies, managing side effects, and unlocking the full therapeutic potential of this powerful drug. This guide provides the foundational data, protocols, and pathway analyses to support such research endeavors.
The Role of Dasatinib in Senescent Cell Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental mechanism implicated in aging and a host of age-related pathologies. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells, a therapeutic strategy termed "senolysis," has emerged as a promising approach to mitigate age-related decline and treat chronic diseases. Dasatinib (B193332), a tyrosine kinase inhibitor initially approved for the treatment of chronic myeloid leukemia, has been repurposed as a potent senolytic agent, particularly when used in combination with the flavonoid Quercetin (B1663063) (D+Q). This technical guide provides an in-depth overview of the role of this compound in senescent cell clearance, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of key quantitative data.
Introduction to Cellular Senescence and Senolytics
Cellular senescence is a complex cellular response to various stressors, including DNA damage, oncogene activation, and telomere shortening.[1] Senescent cells are characterized by a stable cell cycle arrest, resistance to apoptosis, and the aforementioned SASP.[2][3] The accumulation of senescent cells is a hallmark of aging and contributes to a wide range of age-related diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic dysfunction.[4][5]
Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, thereby clearing them from tissues.[4][6] The first senolytic agents, this compound and Quercetin, were identified through a mechanism-based approach, targeting the pro-survival pathways that are upregulated in senescent cells to evade apoptosis.[6]
This compound: Mechanism of Action in Senescent Cell Clearance
This compound is a multi-targeted tyrosine kinase inhibitor.[7][8] In the context of senolysis, its primary mechanism involves the inhibition of key pro-survival signaling networks that senescent cells depend on to resist apoptosis.[6][9] this compound's senolytic activity is particularly effective against senescent preadipocytes (fat cell progenitors).[9][10]
The combination of this compound with Quercetin (D+Q) has been shown to be more effective than either agent alone, targeting a broader range of senescent cell types.[9][11] While this compound is potent against senescent preadipocytes, Quercetin is more effective against senescent human endothelial cells.[10][12] This synergistic action is attributed to their distinct but complementary targets within the Senescent Cell Anti-Apoptotic Pathways (SCAPs).[6][9]
Key Signaling Pathways Targeted by this compound
This compound's senolytic effect is mediated through the inhibition of several critical signaling pathways that are hyperactivated in senescent cells to promote their survival. These include:
-
Src Family Kinases (SFK): this compound is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a crucial role in cell survival and proliferation.[2][13] Inhibition of Src signaling in senescent cells disrupts their pro-survival signaling and sensitizes them to apoptosis.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, and its sustained activation is a feature of many senescent cells.[14][15] While Quercetin is a more direct inhibitor of PI3K, this compound can indirectly modulate this pathway through its effects on upstream receptor tyrosine kinases.[13][16]
-
Ephrin Receptors (Eph): Ephrin receptors and their ligands are involved in various cellular processes, and their signaling can contribute to the pro-survival state of senescent cells.[13][15] this compound has been shown to inhibit ephrin receptor signaling.[13]
The diagram below illustrates the key signaling pathways targeted by this compound and Quercetin in senescent cells, leading to the induction of apoptosis.
Caption: Signaling pathways targeted by this compound and Quercetin to induce apoptosis in senescent cells.
Quantitative Data on this compound's Senolytic Activity
The efficacy of this compound, alone or in combination with Quercetin, has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Senolytic Activity of this compound and Quercetin
| Cell Type | Senescence Inducer | Treatment | Concentration | Outcome | Reference |
| Human Preadipocytes | Irradiation (10 Gy) | This compound | 200 nM | ~65% reduction in senescent cell viability | [11] |
| Human Preadipocytes | Irradiation (10 Gy) | D+Q | 200 nM D + 20 µM Q | >65% induction of apoptosis (TUNEL assay) | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | Quercetin | 20 µM | Significant reduction in senescent cell viability | [9] |
| Murine Embryonic Fibroblasts (MEFs) | Ercc1-deficiency | D+Q | 250 nM D + 50 µM Q | Significant reduction in SA-βGal+ cells | [17] |
| Murine Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | Progeroid Mouse Model | D+Q | 500 nM D + 100 µM Q | Significant reduction in SA-βGal activity | [17] |
Table 2: In Vivo Senolytic Efficacy of this compound and Quercetin in Animal Models
| Animal Model | Age/Condition | Treatment Regimen | Key Findings | Reference |
| Aged Mice (24 months) | Natural Aging | Single oral dose of D+Q (5 mg/kg D, 50 mg/kg Q) | Reduced p16 expression and SA-βGal+ cells in fat and muscle | [9] |
| Aged Mice (20 months) | Natural Aging | D+Q once per month for 4 months | Significantly lowered p16ink4a mRNA in bone | [9] |
| Irradiated Mice (one leg) | Localized Ionizing Radiation | Single oral dose of D+Q | Reduced p16 expression in muscle and SA-βGal+ cells in fat | [9] |
| Overtrained Rats | Excessive Swimming | Oral administration of D+Q | Reduced senescent cells (p53, p21) and neuronal apoptosis in the hippocampus | [18] |
Table 3: Clinical Studies of this compound and Quercetin
| Condition | Study Design | Treatment Regimen | Key Outcomes | Reference |
| Diabetic Kidney Disease | Open-label, Phase 1 | 100 mg D + 1000 mg Q for 3 consecutive days | Reduced p16INK4A+ (35% reduction) and p21CIP1+ (17% reduction) cells in adipose tissue; Reduced SA-βGal+ cells (62% reduction) | [6] |
| Idiopathic Pulmonary Fibrosis | Open-label, pilot | 100 mg D + 1250 mg Q, 3 days/week for 3 weeks | Improved physical function (6-min walk distance, gait speed) | [5] |
| Osteoporosis | Phase 2, Randomized Controlled Trial | 100 mg D + 1000 mg Q, 3 consecutive days every 28 days for 20 weeks | Beneficial effects on bone formation, particularly in individuals with a high senescent cell burden | [19] |
Experimental Protocols for Evaluating this compound as a Senolytic
The following section outlines standardized methodologies for assessing the senolytic properties of this compound in a research setting.
Induction of Cellular Senescence
A crucial first step is the reliable induction of a senescent phenotype in cultured cells. Common methods include:
-
Replicative Senescence: Continuously passaging primary cells until they reach their Hayflick limit and enter senescence.
-
Stress-Induced Premature Senescence (SIPS):
-
Irradiation: Exposing cells to a single dose of ionizing radiation (e.g., 10 Gy of X-rays or gamma rays).
-
Doxorubicin (B1662922) Treatment: Treating cells with a sub-lethal dose of the chemotherapeutic agent doxorubicin (e.g., 100-250 nM for 24-48 hours).
-
Senolytic Treatment
-
Cell Culture: Plate senescent and non-senescent (control) cells at the same density.
-
Drug Preparation: Prepare stock solutions of this compound (e.g., in DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Treatment: Expose cells to this compound, Quercetin, or the D+Q combination for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
Assessment of Senescence and Apoptosis
Several assays are used to quantify the senescent phenotype and the extent of senolysis:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: A widely used biomarker for senescent cells. Cells are fixed and incubated with a staining solution containing X-gal at pH 6.0. Senescent cells stain blue.
-
p16INK4a and p21CIP1 Expression: These cyclin-dependent kinase inhibitors are key markers of senescence. Their expression can be measured by:
-
Immunofluorescence/Immunohistochemistry: Using specific antibodies to visualize protein expression in cells or tissues.
-
Western Blotting: To quantify protein levels in cell lysates.
-
RT-qPCR: To measure mRNA expression levels.
-
-
Cell Viability Assays: To determine the selective killing of senescent cells. Examples include MTT or CellTiter-Glo assays.
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3/7 Activity Assays: Measures the activity of executioner caspases.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
The following diagram outlines a typical experimental workflow for evaluating a senolytic compound.
Caption: A typical experimental workflow for the evaluation of senolytic compounds like this compound.
Conclusion and Future Directions
This compound, particularly in combination with Quercetin, has proven to be a valuable tool for the selective clearance of senescent cells in a variety of preclinical and, increasingly, clinical settings. Its mechanism of action, centered on the inhibition of pro-survival tyrosine kinase signaling, provides a clear rationale for its senolytic activity. The quantitative data accumulated to date strongly support its efficacy in reducing senescent cell burden and ameliorating age-related dysfunction.
Future research in this area will likely focus on several key aspects:
-
Development of Second-Generation Senolytics: While D+Q is effective, the development of more potent and specific senolytics with improved safety profiles is an active area of research.
-
Biomarker Discovery: Identifying reliable biomarkers to quantify senescent cell burden in humans is crucial for patient stratification and monitoring therapeutic responses in clinical trials.
-
Tissue-Specific Senolysis: Investigating the heterogeneity of senescent cells and developing strategies for targeted senolysis in specific tissues will be important for treating localized pathologies.
-
Long-Term Safety and Efficacy: Further clinical trials are needed to establish the long-term safety and efficacy of this compound and other senolytics for a range of age-related diseases.
References
- 1. Senolytic drugs, this compound and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for a pilot clinical trial of the senolytic drug combination this compound Plus Quercetin to mitigate age-related health and cognitive decline in mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin and this compound, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Targeting Cellular Senescence for Age-Related Diseases: Path to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of this compound plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.longevitywiki.org [en.longevitywiki.org]
- 8. Therapeutic targets and signaling mechanisms of this compound activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myagingtests.com [myagingtests.com]
- 10. lifespan.io [lifespan.io]
- 11. researchgate.net [researchgate.net]
- 12. The senolytic cocktail, this compound and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From the divergence of senescent cell fates to mechanisms and selectivity of senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Targeting senescent cells in translational medicine | EMBO Molecular Medicine [link.springer.com]
- 17. researchgate.net [researchgate.net]
- 18. Combined use of this compound and quercetin alleviates overtraining-induced deficits in learning and memory through eliminating senescent cells and reducing apoptotic cells in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results from a Phase 2 Trial of Senolytic Therapy this compound and Quercetin for Osteoporosis – Fight Aging! [fightaging.org]
A Technical Guide to Dasatinib for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene. This oncoprotein drives leukemogenesis through the persistent activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib (B193332) (Sprycel®), a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of Ph+ ALL. It is a potent, multi-targeted inhibitor of the BCR-ABL kinase and SRC family kinases (SFKs). This document provides a comprehensive technical overview of this compound, covering its mechanism of action, clinical efficacy, safety profile, resistance mechanisms, and key experimental protocols relevant to its clinical application and study.
Mechanism of Action
This compound is a potent oral TKI that inhibits the activity of the BCR-ABL fusion protein and other key kinases involved in oncogenesis.[1] Its mechanism is distinguished from the first-generation TKI, imatinib (B729), by its ability to bind to both the active and inactive conformations of the ABL kinase domain, resulting in more comprehensive inhibition.[2] This dual-conformation binding contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.
The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, activating critical signaling pathways that promote cell survival and proliferation. This compound's primary therapeutic effect stems from its blockade of these pathways.[2] Key pathways inhibited by this compound include:
-
RAS/MAPK Pathway: Governs cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation while inhibiting apoptosis.[3]
-
JAK/STAT Pathway: Involved in growth factor independence and resistance to apoptosis.[4][5][6]
In addition to BCR-ABL, this compound potently inhibits SRC family kinases (SFKs), c-KIT, ephrin receptor kinases (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][1] The inhibition of SFKs is particularly relevant, as these kinases have been implicated in the progression of Ph+ ALL and in BCR-ABL-independent mechanisms of imatinib resistance.[7]
Clinical Efficacy and Dosage
This compound has demonstrated significant efficacy in both newly diagnosed and relapsed/refractory Ph+ ALL populations, including pediatric patients.
Dosage and Administration
Dosage is dependent on the patient population and clinical context. Dose adjustments are often required to manage toxicities, particularly myelosuppression.[8][9]
| Population / Indication | Recommended Starting Dose | Reference |
| Adults (Relapsed/Intolerant Ph+ ALL) | 140 mg once daily | [8][9][10] |
| Pediatrics (Newly Diagnosed Ph+ ALL, with chemotherapy) | 60 mg/m² once daily | [11] |
| Dose Escalation (Adults, lack of response) | May increase to 180 mg once daily | [9][10] |
| Dose Modification (Concomitant strong CYP3A4 inhibitor) | Dose reduction required (e.g., 140mg -> 40mg) | [9] |
Table 1: Recommended Dosage and Administration for this compound in Ph+ ALL.
Efficacy in Adult Ph+ ALL
Clinical trials have established this compound as a cornerstone of treatment. In combination with chemotherapy-free regimens, it has produced durable responses.
| Trial / Study | Patient Population | Key Efficacy Endpoints | Results | Reference |
| GIMEMA LAL2116 (D-ALBA) | 63 newly diagnosed adults (all ages) | Median 53-month follow-up | DFS: 75.8%OS: 80.7% | [12] |
| Phase II (START-L) | 36 adults with imatinib-resistant/-intolerant Ph+ ALL | Complete Hematologic Response (CHR) | CHR: 31% | [13] |
| Phase I Dose-Escalation | 44 patients with advanced CML or Ph+ ALL (imatinib-resistant) | Major Hematologic Response (MHR) | MHR: 31/44 patients | [14][15] |
Table 2: Summary of Clinical Efficacy Data for this compound in Adult Ph+ ALL.
Efficacy in Pediatric Ph+ ALL
This compound, in combination with intensive chemotherapy, is safe and effective for newly diagnosed pediatric patients.[11] The FDA has approved this combination for pediatric Ph+ ALL.[16]
| Trial / Study | Patient Population | Key Efficacy Endpoints | Results | Reference |
| CA180-372/COG AALL1122 | 106 newly diagnosed pediatric patients (<18 years) | 3-year Event-Free Survival (EFS) | 3-year EFS: 65.5% | [11] |
| CA180-372/COG AALL1122 | Efficacy Cohort (n=78) | Complete Remission (CR) | CR: 100% | [16] |
Table 3: Summary of Clinical Efficacy Data for this compound in Pediatric Ph+ ALL.
Safety and Tolerability
The safety profile of this compound is well-characterized and generally manageable. The most common adverse events are hematologic, though non-hematologic toxicities are also frequently observed.[17][18]
| Adverse Event Category | Common Events (Any Grade) | Grade 3-4 Events | Reference |
| Hematologic | Neutropenia, Thrombocytopenia, Anemia | Neutropenia (21%), Thrombocytopenia (19%), Anemia (10%) | [19] |
| Non-Hematologic | Fluid Retention (Pleural Effusion), Diarrhea, Nausea, Skin Rash, Headache, Fatigue | Pleural Effusion (7-8%) | [17][18][20] |
| Cardiovascular | Pericardial Effusion, Cardiac Dysfunction | Grade 3/4 events are less common but can include cardiac dysfunction. | [1][20] |
| Pulmonary | Dyspnea, Cough, Pulmonary Arterial Hypertension (PAH) | PAH is a known but less common serious adverse event. | [1][19] |
Table 4: Common Adverse Events Associated with this compound in Ph+ ALL Clinical Trials.
Mechanisms of Resistance
Despite the high efficacy of this compound, both primary and acquired resistance can occur. The predominant mechanism of acquired resistance is the selection of leukemic clones with point mutations in the ABL kinase domain that impair drug binding.[21][22]
-
T315I Mutation: This is the most common and clinically significant mutation, conferring resistance to both imatinib and this compound.[15][22][23] It arises from a threonine-to-isoleucine substitution at position 315, which disrupts a critical hydrogen bond and creates steric hindrance, preventing this compound from binding effectively.[22]
-
Other Mutations: Mutations at other residues, such as F317L/I, have also been associated with this compound resistance.[21][22]
-
BCR-ABL Independent Mechanisms: Overactivation of downstream signaling pathways or alternative survival pathways, potentially involving SFKs, can also contribute to resistance.[7]
Key Experimental Protocols
Protocol: BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing
This protocol is essential for detecting resistance mutations in patients who relapse or fail to respond to this compound therapy.
1. Objective: To identify point mutations within the BCR-ABL1 kinase domain from patient-derived leukemia cells.
2. Specimen Collection and Processing:
- Collect peripheral blood or bone marrow aspirate in EDTA tubes.
- Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- Lyse red blood cells if necessary.
3. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the isolated mononuclear cells using a Trizol-based or column-based kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop).
- Perform reverse transcription to synthesize complementary DNA (cDNA) using a high-fidelity reverse transcriptase and random hexamers or oligo(dT) primers.
4. PCR Amplification:
- Amplify the BCR-ABL1 kinase domain from the cDNA template using nested or semi-nested Polymerase Chain Reaction (PCR) to ensure specificity and yield.
- Primer Design: Design forward and reverse primers flanking the entire kinase domain region (exons 4-10 of ABL1).
- PCR Cycling: Use a touchdown PCR protocol to minimize non-specific amplification, followed by 30-35 cycles of denaturation, annealing, and extension.
5. Purification and Sequencing:
- Verify the PCR product size via agarose (B213101) gel electrophoresis.
- Purify the PCR product using a column-based kit (e.g., QIAquick PCR Purification Kit, Qiagen) or enzymatic cleanup.
- Perform bidirectional Sanger sequencing of the purified product using the amplification primers or specific internal sequencing primers.
6. Data Analysis:
Align the resulting sequences to a reference ABL1 sequence (e.g., GenBank: U07563.1).
Identify nucleotide variations and translate them to amino acid changes to detect known resistance mutations (e.g., T315I, F317L).
Caption: Workflow for BCR-ABL kinase domain mutation analysis. (Within 100 characters) Protocol: Monitoring Minimal Residual Disease (MRD) by RQ-PCR
1. Objective: To quantify BCR-ABL1 transcript levels as a measure of treatment response and MRD.
2. Methodology:
- Follow steps 2 and 3 from the mutation analysis protocol to obtain high-quality patient cDNA.
- Perform Real-Time Quantitative PCR (RQ-PCR) using a standardized assay (e.g., Europe Against Cancer guidelines).
- Use primers and a fluorescently-labeled probe specific to the p190 or p210 BCR-ABL1 fusion junction.
- Quantify results by comparing the amplification of the target gene (BCR-ABL1) to a control gene (e.g., ABL1, GUSB) to normalize for sample-to-sample variation.
- Results are reported on the International Scale (IS), where a major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.
References
- 1. A narrative review on adverse effects of this compound with a focus on pharmacotherapy of this compound-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. droracle.ai [droracle.ai]
- 9. Sprycel, Phyrago (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. This compound with intensive chemotherapy is safe and effective in paediatric Ph-positive ALL - BJH [bjh.be]
- 12. ascopubs.org [ascopubs.org]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. [PDF] this compound in imatinib-resistant Philadelphia chromosome-positive leukemias. | Semantic Scholar [semanticscholar.org]
- 15. This compound in imatinib-resistant Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. This compound dosing strategies in Philadelphia chromosome-positive leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound [dasatinibcopay.com]
- 21. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 23. This compound - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib in Solid Tumors: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), an oral multi-targeted tyrosine kinase inhibitor, has emerged as a significant agent in the landscape of targeted cancer therapy. Initially approved for the treatment of chronic myeloid leukemia (CML), its potent inhibitory activity against Src family kinases (SFKs) has prompted extensive preclinical investigation into its efficacy against a variety of solid tumors.[1][2] SFKs, particularly Src, are frequently overexpressed and hyperactivated in malignant cells, playing a pivotal role in signaling pathways that drive tumor progression, metastasis, and resistance to therapy.[3][4] This technical guide provides an in-depth overview of the preclinical studies of this compound in solid tumors, focusing on its mechanism of action, experimental data, and the methodologies used to evaluate its anti-tumor activity.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects by inhibiting multiple tyrosine kinases, with Src being a primary target in solid tumors.[5][6] The activation of Src is a critical event in cancer, as it modulates a wide array of cellular processes including proliferation, survival, adhesion, migration, and invasion.[3][4]
Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR) or integrins, Src phosphorylates a multitude of downstream substrates.[7][8] A key signaling hub downstream of Src is the Focal Adhesion Kinase (FAK). The formation of the Src-FAK complex is crucial for the dynamic regulation of focal adhesions, which are essential for cell motility.[8][9] this compound disrupts this signaling axis, leading to the inhibition of cancer cell migration and invasion.[10]
The following diagrams, generated using the DOT language, illustrate the core signaling pathway inhibited by this compound and a general workflow for its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across a range of solid tumor types.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | NCI-H1975 | 0.95 | [1] |
| NCI-H1650 | 3.64 | [1] | |
| Breast Cancer | MDA-MB-231 | 0.7 | [11] |
| MCF-7 | 1.6 | [11] | |
| T-47D | 0.9 | [11] | |
| Melanoma | Lox-IMVI | 0.0354 | [5] |
| Prostate Cancer | DU145 | Comparable resistance to U87 | [6] |
| Glioblastoma | U87 | Less resistant than DU145 | [6] |
| Various Glioma Lines | Sensitivity noted | [12] | |
| Bladder Cancer | RT112 | 0.349 | [13] |
| RT112rGEMCI20 | 1.081 | [13] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Type | Xenograft Model | This compound Dose | Outcome | Reference |
| Lung Cancer | Patient-Derived Xenograft (PDX) | 30 mg/kg/day (oral gavage) | Significant tumor growth inhibition | [1][2] |
| H1975 Xenograft | 10 or 20 mg/kg/day (intraperitoneal) | Reduced tumor growth and weight | [14] | |
| YES1High PDX | 60 mg/kg/day (oral gavage) | Significant reduction in tumor growth | [15] | |
| Prostate Cancer | C4-2B intratibial xenograft | Not specified | Significantly lowered serum PSA and inhibited osteolysis | [16] |
| Breast Cancer | MCF-7 xenograft | Not specified | Reduced establishment and growth of solid tumors | [11] |
| Glioblastoma | U87MG orthotopic xenograft | 10 mg/kg twice daily (oral gavage) | Significant attenuation of tumor growth | [17] |
| Thyroid Cancer | Cal62 xenograft | 12.5 mg/kg/day (intraperitoneal) | Significant growth inhibitory effect | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections provide generalized protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix.
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a basement membrane extract like Matrigel.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Treatment: Add this compound to both the upper and lower chambers at the desired concentrations.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain like crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins, such as Src and FAK.
-
Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Src, anti-Src, anti-p-FAK, anti-FAK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant human solid tumor cells into the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[1] The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and perform further analyses on the tumor tissue, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, and Western blotting for target modulation.
Conclusion
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity against a range of solid tumors by effectively targeting the Src signaling pathway. Its ability to inhibit cell proliferation, induce apoptosis, and, most notably, block cell migration and invasion provides a strong rationale for its clinical investigation in solid malignancies. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy. While preclinical models provide valuable insights, the translation of these findings to clinical efficacy remains a key challenge, underscoring the need for continued research and the identification of robust predictive biomarkers.
References
- 1. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. pnas.org [pnas.org]
- 10. Enterolactone alters FAK-Src signaling and suppresses migration and invasion of lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Everolimus improves the efficacy of this compound in PDGFRα-driven glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances tumor growth in gemcitabine-resistant orthotopic bladder cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound inhibits the growth of prostate cancer in bone and provides additional protection from osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in recurrent glioblastoma: failure as a teacher - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib's Immunomodulatory Landscape in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Beyond its direct anti-leukemic activity through the inhibition of the BCR-ABL fusion protein, a growing body of evidence reveals this compound's significant and complex immunomodulatory effects. These "off-target" activities, primarily through the inhibition of SRC family kinases (SFKs) like LCK and FYN, profoundly alter the tumor immune microenvironment. This guide provides an in-depth technical overview of this compound's multifaceted interactions with the immune system, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to inform future cancer research and therapeutic strategies.
Core Mechanism of Action: Tyrosine Kinase Inhibition
This compound's primary function is the inhibition of multiple tyrosine kinases. It targets the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML. However, its broad specificity extends to several other kinases crucial for immune cell function, most notably the SRC family kinases (SFKs), c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] The inhibition of SFKs, particularly LCK in T lymphocytes, is central to its immunomodulatory properties, as these kinases are pivotal in transmitting signals from the T-cell receptor (TCR).[3][4]
Dichotomous Effects on T Lymphocytes
This compound exerts a dual, context-dependent effect on T cells. In vitro studies consistently demonstrate that continuous exposure to this compound at clinically relevant concentrations inhibits T-cell activation, proliferation, and cytokine production.[3][5][6] This is primarily due to the blockade of LCK, a critical kinase downstream of the T-cell receptor (TCR).[6][7]
However, the in vivo scenario is more complex due to this compound's short half-life (3-4 hours).[1] This pharmacokinetic profile leads to transient, intermittent inhibition of SFKs. This pulsatile inhibition can paradoxically promote immune activation. In patients, this compound treatment has been associated with a clonal expansion of large granular lymphocytes (LGLs), including CD8+ T cells and NK cells, which is often linked to favorable treatment responses.[1][8]
Effector T Cells (CD8+ and CD4+)
-
Inhibition of Activation: this compound blocks TCR-mediated signal transduction, leading to reduced up-regulation of activation markers like CD69 and decreased production of proinflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[4][5]
-
In Vivo Expansion: Despite in vitro suppression, several studies report increased proportions of peripheral and tumor-infiltrating CD8+ T cells in murine solid tumor models treated with this compound.[1][2] This anti-tumor efficacy was abolished when CD4+ and CD8+ T cells were depleted, highlighting their essential role.[1]
-
Th1 Polarization: this compound therapy has been shown to promote a Th1-type immune response, characterized by increased production of TNF-α and IFN-γ by granzyme B-expressing T-cells.[9][10]
Regulatory T Cells (Tregs)
This compound has a marked inhibitory effect on immunosuppressive regulatory T cells (Tregs).
-
Reduced Numbers and Function: Treatment with this compound can decrease the number of intratumoral Tregs.[1][8] It directly inhibits Treg proliferation and their suppressive capacity.[11][12][13]
-
Mechanism of Inhibition: This inhibition is achieved by arresting Tregs in the G0/G1 phase of the cell cycle and down-regulating key molecules like FOXP3, CTLA-4, and GITR.[11][13] In some contexts, this compound has been shown to block the TGF-β-driven conversion of effector CD4+ T cells into Tregs.[14]
Potentiation of Natural Killer (NK) Cell Activity
This compound's impact on NK cells is a critical component of its immunomodulatory profile. While continuous in vitro exposure can suppress NK cell function, short-term exposure or the pulsatile in vivo environment appears to be immunostimulatory.[1][15]
-
Enhanced Cytotoxicity: this compound treatment can lead to an expansion of NK cells and is associated with enhanced NK cell cytotoxicity against cancer cells.[1][16] This effect is partly mediated by the down-regulation of the inhibitory receptor NKG2A on NK cells.[17]
-
Mobilization and Expansion: A rapid mobilization and clonal expansion of NK cells is often observed in patients receiving this compound.[1][18] In some studies, this expansion of memory-like NK cells has been linked to improved control of CML.[8]
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions that accumulate in the tumor microenvironment.
-
Reduction of MDSCs: this compound has been shown to reduce the frequency of both granulocytic and monocytic MDSCs in CML patients.[18][19][20][21]
-
Inhibition of Differentiation: In vitro models demonstrate that this compound can inhibit the differentiation of monocytes into functional, suppressive MDSCs.[22]
Combination Immunotherapy
The ability of this compound to favorably remodel the tumor immune microenvironment—by increasing effector cells and decreasing suppressor cells—provides a strong rationale for its use in combination with other immunotherapies, such as immune checkpoint inhibitors (ICIs).
-
Synergy with Anti-PD-1/CTLA-4: In preclinical models of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), combining this compound with anti-PD-1 and/or anti-CTLA-4 antibodies resulted in synergistic anti-tumor activity.[14][23][24] This combination led to increased infiltration of CD4+, CD8+, and NK cells and a reduction in Tregs within the tumor.[23][24]
-
Overcoming Resistance: In a metastatic colorectal cancer model, combination therapy with this compound and anti-PD-1 reduced cancer-associated fibroblast (CAF) components, promoted immune cell infiltration, and induced anti-tumor responses where immunotherapy alone was ineffective.[25]
-
Enhanced Antigen Presentation: this compound has been found to increase the expression of MHC Class II on antigen-presenting cells (APCs), potentially potentiating anti-leukemic immunity when combined with PD-1 blockade.[26]
Quantitative Data Summary
Table 1: Effects of this compound on T-Cell Subsets
| Cell Type | Effect | Model System | Key Findings | Citations |
|---|---|---|---|---|
| CD8+ T Cells | Increased Infiltration | Murine Solid Tumors | Increased proportion in peripheral blood and tumor tissue. | [1][2] |
| Inhibition (In Vitro) | Human T Cells | IC50 for proliferation ≈ 11-13 nM; IC50 for activation ≈ 15 nM. | [27] | |
| CD4+ T Cells | Inhibition (In Vitro) | Human T Cells | More sensitive to inhibition than CD8+ T cells; IC50 for proliferation ≈ 10 nM. | [27] |
| Regulatory T Cells (Tregs) | Reduced Numbers | Murine Solid Tumors | Decreased intratumoral Treg populations. | [1] |
| Inhibition of Proliferation | Human Tregs | Dose-dependent inhibition of proliferation. | [11][13] |
| | Inhibition of Function | Human Tregs | this compound inhibits the suppressive capacity of Tregs. |[11][12] |
Table 2: Effects of this compound on NK Cells and MDSCs
| Cell Type | Effect | Model System | Key Findings | Citations |
|---|---|---|---|---|
| Natural Killer (NK) Cells | Increased Cytotoxicity | CML Patients | 1-hour post-dose exposure increased killing of K562 cells from 18% to 32%. | [10] |
| Increased Proliferation | Human NK Cells (In Vitro) | Dose-dependent increase in NK cell numbers (2-25 nM range). | [16] | |
| Receptor Modulation | CML Patients | Down-regulation of inhibitory receptor NKG2A. | [28][17] | |
| MDSCs | Reduced Numbers | CML Patients | Significant reduction in monocytic MDSCs. | [20][21] |
| | Inhibition of Induction | Human Monocytes (In Vitro) | Dose-dependently inhibited differentiation into MDSCs. |[22] |
Key Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE Dilution)
This protocol is used to assess the inhibitory effect of this compound on T-cell proliferation.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 media with 10% FBS.
-
Cell Culture and Stimulation: Wash cells twice and resuspend in complete RPMI media. Plate 2x10^5 cells/well in a 96-well plate.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control (DMSO) for 1 hour at 37°C.[5][27]
-
Stimulation: Stimulate T-cell proliferation using anti-CD3 antibody (e.g., OKT3, 100 ng/mL) with or without anti-CD28 antibody (1 µg/mL).[3][4]
-
Incubation: Culture cells for 4-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against CD4 and CD8. Analyze by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cell generations. The percentage of proliferating cells is determined within the CD4+ and CD8+ gates.[4]
Protocol 2: NK Cell Cytotoxicity Assay
This protocol measures the ability of NK cells to kill target cancer cells and how this is affected by this compound.
-
Effector Cell Preparation: Isolate NK cells from PBMCs using negative selection magnetic beads.
-
Target Cell Preparation: Use a suitable target cell line, such as K562 (a CML cell line sensitive to NK-mediated lysis). Label target cells with a viability dye like Calcein-AM or a fluorescent marker like EGFP.[16]
-
This compound Exposure:
-
Co-incubation: Add this compound at desired concentrations directly to the co-culture of effector and target cells.
-
Pre-treatment: Alternatively, pre-treat NK cells with this compound for a set period (e.g., 24 hours), then wash the drug out before co-culturing with target cells.[15]
-
-
Co-culture: Mix effector (NK) and target (K562) cells at various Effector-to-Target (E:T) ratios (e.g., 12:1, 25:1).[28]
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Analysis:
-
Flow Cytometry: Add a dead cell stain (e.g., 7-AAD or Propidium Iodide). The percentage of cytotoxicity is calculated as the proportion of target cells (EGFP+) that are positive for the dead cell stain.
-
Formula: % Cytotoxicity = [ (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) ] x 100.
-
Visualizing the Mechanisms: Signaling and Workflows
This compound's Impact on T-Cell Receptor Signaling
This compound directly interferes with the initial signaling cascade following T-cell receptor (TCR) engagement with an antigen-MHC complex. By inhibiting the SRC-family kinase LCK, it prevents the phosphorylation of downstream targets, effectively halting T-cell activation.[6][7]
Caption: this compound inhibits T-cell activation by blocking the SRC-family kinase LCK.
Workflow for Assessing this compound's Effect on Immune Cell Populations In Vivo
This workflow outlines a typical preclinical experiment to determine how this compound alters the immune landscape in a solid tumor model.
Caption: Workflow for analyzing this compound's in vivo immunomodulatory effects.
Logical Relationship: this compound's Dual Anti-Cancer Activity
This compound's therapeutic benefit in cancer stems from two distinct but complementary mechanisms: direct inhibition of tumor cell growth (in kinase-dependent cancers) and indirect enhancement of anti-tumor immunity.
Caption: this compound's dual mechanism: direct tumor inhibition and immune activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Src/ABL kinase inhibitor this compound (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase inhibitor this compound acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Activity of the Tyrosine Kinase Inhibitor this compound to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes Th1-type responses in granzyme B expressing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the proliferation and function of CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Enhancement of natural killer cell effector functions against selected lymphoma and leukemia cell lines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct effect of this compound on proliferation and cytotoxicity of natural killer cells in in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NKG2A Down-Regulation by this compound Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Tyrosine Kinase Inhibitors Imatinib and this compound Reduce Myeloid Suppressor Cells and Release Effector Lymphocyte Responses — Olink® [olink.com]
- 19. The tyrosine kinase inhibitors imatinib and this compound reduce myeloid suppressor cells and release effector lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monocytic myeloid‐derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monocytic myeloid-derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The induction of human myeloid derived suppressor cells through hepatic stellate cells is dose-dependently inhibited by the tyrosine kinase inhibitors nilotinib, this compound and sorafenib, but not sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Anti-Programmed Cell Death-1 Antibody and this compound Combination Therapy Exhibits Efficacy in Metastatic Colorectal Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PD-1 blockade in combination with this compound potentiates induction of anti-acute lymphocytic leukemia immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. Frontiers | NKG2A Down-Regulation by this compound Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia [frontiersin.org]
Dasatinib: A Technical Guide to its Discovery, Development, and Mechanism of Action as a Multi-Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dasatinib (B193332) (BMS-354825) is a potent, orally available, second-generation tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Initially developed as an inhibitor of Src family kinases (SFKs), it was discovered to be a highly potent inhibitor of the BCR-ABL fusion protein, the oncogenic driver in these leukemias. This guide provides a comprehensive technical overview of the discovery, preclinical and clinical development, and multi-targeted mechanism of action of this compound. It details the key signaling pathways it modulates, summarizes critical quantitative data from seminal studies, and outlines the experimental protocols that underpinned its development.
Discovery and Rationale
The development of this compound was initially driven by an effort to create potent inhibitors of Src family kinases (SFKs), which are known to be involved in cancer cell proliferation, survival, migration, and invasion.[1][2] During kinase selectivity screening, its parent compound demonstrated significant potency against the BCR-ABL kinase.[1] this compound was ultimately selected for further development based on its dual Src/Abl inhibitory activity, its efficacy in a CML xenograft model, and a favorable pharmacokinetic profile following oral administration.[1]
A key differentiator from the first-generation TKI, imatinib (B729), is this compound's ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][4][5] This allows it to overcome resistance mediated by many BCR-ABL mutations that lock the kinase in an active state, a common failure mechanism for imatinib.[3][4] In vitro studies demonstrated that this compound is 325 times more potent than imatinib against cells expressing the wild-type BCR-ABL protein.[4][6]
Mechanism of Action and Key Signaling Pathways
This compound is a multi-targeted TKI that exerts its therapeutic effect by inhibiting a range of kinases crucial for oncogenesis.[3][4]
BCR-ABL Signaling Pathway
The primary target in CML and Ph+ ALL is the constitutively active BCR-ABL tyrosine kinase. This compound binds to the ATP-binding site of the ABL kinase domain, blocking its activity and preventing the phosphorylation of downstream substrates.[3] This disrupts multiple signaling pathways essential for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/Akt, and STAT5 pathways, ultimately leading to apoptosis of the malignant cells.[3][7]
Src Family Kinase (SFK) Signaling Pathway
This compound is a potent inhibitor of SFKs, including SRC, LCK, LYN, and FYN.[4] In many solid tumors and some hematologic malignancies, SFKs are overexpressed and play a critical role in metastasis-related processes.[2][8] this compound's inhibition of SFKs blocks the phosphorylation of downstream targets such as focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS).[8][9] This disruption of the SFK/FAK signaling axis leads to reduced cell adhesion, migration, and invasion.[2][8][9]
Other Kinase Targets
Beyond BCR-ABL and SFKs, this compound inhibits several other receptor tyrosine kinases at nanomolar concentrations, contributing to its broad activity.[4] These include c-KIT, platelet-derived growth factor receptor (PDGFR), ephrin A2 receptor (EPHA2), and discoidin domain receptor 1 (DDR1).[1][4][10] This multi-targeted profile is crucial for its efficacy in various cancer contexts and in overcoming certain resistance mechanisms.
Preclinical and Clinical Development Data
In Vitro Kinase and Cellular Potency
This compound's potency was established through extensive in vitro testing against a panel of kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| BCR-ABL (wild-type) | < 1 | [7] |
| SRC | < 1 | [7] |
| LCK | < 1 | [4] |
| YES | < 1 | [4] |
| FYN | < 1 | [4] |
| c-KIT | 1-10 | [4] |
| PDGFRβ | 1-10 | [4] |
| EPHA2 | 1-10 | [4] |
Note: IC₅₀ values represent the concentration of drug required to inhibit 50% of the kinase activity and can vary based on assay conditions.
A critical aspect of this compound's development was its activity against imatinib-resistant BCR-ABL mutations.
Table 2: this compound Activity Against Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutation | IC₅₀ Range (nM) | Activity Level | Reference(s) |
|---|---|---|---|
| G250E | 5 - 15 | Low | [1] |
| Q252H | 5 - 15 | Low | [1] |
| Y253F/H | 5 - 15 | Low | [1] |
| E255K/V | 5 - 15 | Low | [1] |
| F317L | 5 - 15 | Low | [1] |
| T315I | > 15 | No/Low Activity | [1] |
| V299L | > 15 | No/Low Activity | [1] |
Note: this compound is active against the majority of clinically relevant imatinib-resistant mutations, with the notable exception of T315I.[1][11]
Clinical Trial Efficacy
This compound's efficacy was confirmed in a series of pivotal clinical trials (designated "START" for Src/Abl Tyrosine kinase inhibitor in advanced CML and Ph+ ALL). These trials established its benefit in patients who were resistant or intolerant to imatinib.
Table 3: Summary of Key Phase II START Clinical Trial Results
| Trial / Patient Cohort | Phase of Disease | N | Response Endpoint | Response Rate (%) | Median Follow-up | Reference(s) |
|---|---|---|---|---|---|---|
| START-C | Chronic Phase (CML) | 40 | Major Cytogenetic Response (MCyR) | 45 | 15.2 months | [1][6] |
| START-C | Chronic Phase (CML) | 40 | Complete Hematologic Response (CHR) | 92 | 15.2 months | [1] |
| START-A | Accelerated Phase (CML) | - | Major Hematologic Response (MHR) | 63 | ≥ 9 months | [6] |
| START-B | Myeloid Blast Phase (CML) | - | Major Hematologic Response (MHR) | 34 | ≥ 12 months | [6] |
| START-L | Lymphoid Blast Phase (CML) | - | Major Hematologic Response (MHR) | 35 | ≥ 12 months | [6] |
| START-L | Ph+ ALL | - | Major Hematologic Response (MHR) | 41 | ≥ 12 months |[6] |
Subsequent randomized trials, such as DASISION, demonstrated superior and faster response rates for this compound compared to imatinib in the first-line treatment of chronic phase CML.[1][12]
Experimental Protocols and Workflows
The evaluation of this compound followed a standard drug development workflow, from initial target validation to in vivo efficacy models.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of a target kinase's activity (IC₅₀).
-
Methodology:
-
Reagents: Recombinant purified kinase (e.g., BCR-ABL, SRC), a generic kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP radiolabeled with ³²P or ³³P.
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Measurement: After incubation, the reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: Inhibition curves are generated by plotting the percentage of remaining kinase activity against the logarithm of this compound concentration. The IC₅₀ value is calculated from this curve.
-
Cell Proliferation/Viability Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines (e.g., K562 for CML).
-
Methodology:
-
Cell Culture: CML cells (e.g., K562) are seeded into 96-well microtiter plates.
-
Treatment: Cells are incubated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Measurement: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo) is added. Viable cells metabolize the reagent, producing a colorimetric or luminescent signal that is proportional to the number of living cells. The signal is read using a plate reader.
-
Analysis: The concentration of this compound that reduces cell viability by 50% (EC₅₀ or GI₅₀) is determined from the dose-response curve.
-
Western Blot for Phospho-Protein Analysis
-
Objective: To confirm that this compound inhibits the phosphorylation of its target kinases and downstream signaling proteins within the cell.
-
Methodology:
-
Cell Treatment: CML cells are treated with this compound or a vehicle control (e.g., DMSO) for a short period (e.g., 1-4 hours).
-
Lysis: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the phosphorylated form of a target protein (e.g., anti-phospho-CRKL, anti-phospho-STAT5) or the total protein as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A reduction in the phospho-protein signal in this compound-treated samples indicates target inhibition.[7]
-
Mechanisms of Resistance
Despite its efficacy, resistance to this compound can develop through several mechanisms:
-
BCR-ABL Dependent: The most significant mechanism is the acquisition of new point mutations in the ABL kinase domain. The T315I "gatekeeper" mutation is a primary cause of resistance as it prevents this compound from binding effectively.[11][13] Other mutations like F317L can also reduce sensitivity.[1]
-
BCR-ABL Independent: Resistance can also occur when cancer cells activate alternative "bypass" signaling pathways to maintain proliferation and survival, even when BCR-ABL is effectively inhibited.[14][15] This can involve the upregulation of other kinases or signaling pathways not targeted by this compound.[14][15]
Conclusion
The development of this compound marks a significant milestone in targeted cancer therapy. Originating from a program to inhibit Src family kinases, its discovery as a potent dual Src/Abl inhibitor provided a critical therapeutic option for CML and Ph+ ALL patients, particularly those with imatinib resistance. Its unique ability to inhibit both active and inactive kinase conformations, combined with its multi-targeted profile, underpins its robust clinical activity. The comprehensive preclinical evaluation, supported by detailed biochemical and cellular assays, successfully predicted its clinical utility. Understanding the discovery, mechanism, and development pathway of this compound offers valuable insights for the ongoing design and evaluation of next-generation kinase inhibitors.
References
- 1. The development of this compound as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: in chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The development of this compound as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib's High-Affinity Binding to the ABL Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance to imatinib (B729).[1][2] Its therapeutic success is rooted in its high binding affinity for the ABL kinase domain, the catalytic portion of the BCR-ABL oncoprotein that drives CML. This guide provides an in-depth technical overview of the binding characteristics of this compound to the ABL kinase domain, including quantitative binding data, detailed experimental methodologies for affinity determination, and a structural rationale for its potent inhibitory activity.
Quantitative Binding Affinity of this compound to ABL Kinase
This compound exhibits sub-nanomolar to low nanomolar inhibitory potency against wild-type ABL kinase. Its binding affinity is often quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The dissociation constant (Kd), a direct measure of binding affinity, further underscores the potent interaction between this compound and the ABL kinase domain.
| ABL Kinase Variant | Assay Type | Metric | Value (nM) | Reference |
| Wild-type ABL | Kinase Assay | IC50 | 0.6 | [3] |
| Wild-type ABL | Kinase Assay | IC50 | ~9 | [4] |
| Wild-type ABL | Cellular Assay (Ba/F3) | IC50 | 0.8 - 7.4 | [3] |
| Wild-type ABL | Cellular Assay | IC50 | 0.0043 µM (4.3 nM) | [5] |
| T315I Mutant ABL | In vitro Assay | IC50 | - | [6][7] |
| F317L Mutant ABL | Cellular Assay | - | - | [8] |
Note: IC50 values can vary between different experimental setups and assay conditions. The T315I mutation is notably resistant to this compound.[6][7]
Structural Basis of High-Affinity Binding
X-ray crystallography studies have revealed the structural basis for this compound's high affinity and its ability to inhibit imatinib-resistant mutants.[1][9][10] Unlike imatinib, which binds to the inactive "DFG-out" conformation of the ABL kinase, this compound binds to the active "DFG-in" conformation.[11][12][13] This less stringent conformational requirement allows this compound to accommodate its binding site even in the presence of many mutations that confer resistance to imatinib.[1][14] The crystal structure of the this compound-ABL kinase complex (PDB ID: 2GQG) shows that this compound forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[9][15]
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to quantify the binding affinity of this compound to the ABL kinase domain. Below are detailed methodologies for commonly used assays.
Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
Methodology:
-
Kinase Reaction: A reaction mixture is prepared containing the ABL kinase domain, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction by luciferase, which uses the remaining ATP to produce light.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caliper Microfluidics Mobility Shift Assay
This assay measures the change in the electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the ABL kinase.
Methodology:
-
Reaction Setup: A reaction mixture containing the ABL kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound is prepared in a microtiter plate.
-
Incubation: The reaction is incubated to allow for substrate phosphorylation.
-
Microfluidic Separation: A sample from each well is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to separate based on their different charge-to-mass ratios.
-
Detection: The separated fluorescent substrate and product are detected by a laser-induced fluorescence detector.
-
Data Analysis: The extent of phosphorylation is quantified by the ratio of the product peak height to the sum of the substrate and product peak heights. The IC50 value is calculated by plotting the percentage of inhibition against the this compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (ABL kinase domain), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation: The purified ABL kinase domain is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of this compound are made into the ABL kinase solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to ABL kinase. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams illustrate the key processes.
Caption: Experimental workflow for determining this compound's binding affinity.
Caption: Inhibition of the BCR-ABL signaling pathway by this compound.
References
- 1. The structure of this compound (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 8. This compound May Override F317L BCR-ABL Kinase Domain Mutation in Patients with Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Structure of the ABL2/ARG kinase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Dasatinib In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a second-generation tyrosine kinase inhibitor that is 325 times more potent than imatinib (B729) in inhibiting the BCR-ABL tyrosine kinase in vitro.[3] this compound's primary targets include the breakpoint cluster region-Abelson (BCR-ABL) fusion protein, SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][3] By binding to the ATP-binding site of these kinases, this compound effectively blocks their activity, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[2] This multi-targeted activity makes this compound an effective therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance to other therapies like imatinib.[1][3]
These application notes provide detailed protocols for common in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Signaling Pathway Targeted by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the primary kinases targeted by this compound and their role in downstream signaling cascades that control cell proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative effect of this compound across a range of malignancies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 4.6 | [4] |
| Lox-IMVI | Melanoma | 35.4 | [5] |
| HTLA-230 | Neuroblastoma | Submicromolar | [6] |
| SY5Y | Neuroblastoma | 92 | [6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 950 (at 72h) | [7] |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3640 (at 72h) | [7] |
| MCF-7 | Breast Cancer | 2100 | [8] |
| SK-BR-3 | Breast Cancer | 4000 | [8] |
| Mo7e | Myeloid Leukemia | 10⁻⁹ M range | [9] |
| MV4-11 | Myeloid Leukemia | 10⁻⁹ M range | [9] |
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT/XTT-Based)
This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[10]
-
96-well flat-bottomed microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[7][11][12]
-
Solubilization solution (e.g., DMSO or 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of approximately 2 x 10³ to 5 x 10⁵ cells per well in 100 µL of complete medium, depending on the cell line's growth rate.[7][11]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) or vehicle control (0.1% DMSO).[7][12]
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[7][12]
-
For XTT: Add 25 µL of XTT reagent to each well.[11]
-
-
Solubilization (for MTT): After the incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for XTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Cancer cell line of interest
-
6-well plates or 60-mm dishes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11][12]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 60-mm dishes and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).[7][11][12]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases, such as Src or ABL. This can be performed using purified recombinant enzymes or by assessing the phosphorylation of downstream substrates in cell lysates.
Protocol: Western Blotting for Substrate Phosphorylation
This method assesses kinase inhibition by measuring the phosphorylation status of a direct downstream substrate in cell lysates.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-CrkL, anti-CrkL)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a short period (e.g., 1-2 hours).[14] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-Src).
-
Analysis: Quantify the band intensities using densitometry software. A reduction in the ratio of phosphorylated protein to total protein indicates kinase inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively assess its cytotoxic and apoptotic effects, determine its potency in various cancer cell lines, and elucidate its mechanism of action by examining the inhibition of key signaling pathways. These methods are fundamental for preclinical drug development and for identifying patient populations that may benefit from this compound therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of tyrosine kinase inhibitor this compound in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 8. This compound synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dasatinib Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft mouse model studies to evaluate the efficacy of Dasatinib (B193332). The protocols outlined below are compiled from established methodologies and published research, offering a robust framework for investigating the anti-tumor activity of this multi-targeted kinase inhibitor.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1] It was initially developed as a dual inhibitor of BCR-ABL and Src family kinases (SFKs), leading to its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5] Its mechanism of action extends to other kinases implicated in cancer progression, including c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2). By targeting these key signaling molecules, this compound can disrupt pathways that drive cancer cell proliferation, survival, migration, and invasion.[6] Preclinical studies in various solid tumors, including prostate, breast, and lung cancer, have demonstrated its potential as a cytostatic agent.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of its target kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets and pathways affected include:
-
BCR-ABL: In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation. This compound effectively inhibits this kinase, leading to cell cycle arrest and apoptosis in these leukemias.
-
Src Family Kinases (SFKs): SFKs, such as Src, Lyn, and Fyn, are often overexpressed or hyperactivated in a wide range of solid tumors. They play crucial roles in cell adhesion, migration, invasion, and survival. Inhibition of SFKs by this compound can suppress the metastatic potential of cancer cells.[7]
-
Downstream Signaling: By inhibiting its primary targets, this compound consequently modulates several downstream signaling pathways critical for tumor growth and survival, including the PI3K/Akt and MAPK pathways.
Below is a diagram illustrating the primary signaling pathways inhibited by this compound.
Caption: this compound Signaling Pathway
Experimental Design and Protocols
A well-designed xenograft study is crucial for obtaining reliable and reproducible data. The following sections detail a general workflow and specific protocols for a this compound xenograft experiment.
Experimental Workflow
The general workflow for a this compound xenograft study is depicted in the diagram below.
Caption: this compound Xenograft Experimental Workflow
Detailed Protocols
Protocol 1: Cell Culture and Tumor Implantation
-
Cell Line Selection: Choose a human cancer cell line known to express the target kinases of this compound (e.g., cell lines with high Src activity or BCR-ABL fusion). Refer to Table 1 for examples.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). To prevent cell clumping, it is advisable to mix the cell suspension with an equal volume of Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude, SCID, or NSG mice), typically 6-8 weeks old. Allow the mice to acclimate to the facility for at least one week before any procedures.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.
Protocol 2: this compound Preparation and Administration
-
This compound Formulation: Prepare this compound for oral administration by suspending it in a suitable vehicle. A common vehicle is a 0.5% (w/v) solution of methylcellulose (B11928114) or carboxymethylcellulose in sterile water. Alternatively, a citrate (B86180) buffer can be used.[8] The suspension should be prepared fresh daily and sonicated to ensure uniformity.
-
Dosage: The dosage of this compound can vary depending on the tumor model and study objectives. Published studies have used doses ranging from 10 mg/kg to 80 mg/kg per day.[9][10][11] Refer to Table 1 for specific examples.
-
Administration: Administer this compound or the vehicle control to the respective groups of mice via oral gavage once daily. The volume of administration is typically 100-200 µL per mouse.
Protocol 3: Tumor Measurement and Monitoring
-
Tumor Volume Measurement: Once tumors are palpable, measure their dimensions using a digital caliper 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential drug toxicity.
-
Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of significant distress or weight loss (>15-20%).
Protocol 4: Tissue Collection and Processing
-
Euthanasia: At the end of the study, euthanize the mice according to the institution's approved protocols.
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and record their final weight.
-
Tissue Processing:
-
For immunohistochemistry (IHC) , fix a portion of the tumor in 10% neutral buffered formalin for 24 hours and then embed it in paraffin.
-
For Western blotting , snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C until further processing.
-
Protocol 5: Immunohistochemistry (IHC)
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies for a this compound study include those against:
-
Ki-67 (proliferation marker)
-
Cleaved Caspase-3 (apoptosis marker)
-
Phospho-Src (target engagement marker)
-
Phospho-Akt (downstream signaling marker)
-
CD31 (endothelial marker for angiogenesis)
-
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
Protocol 6: Western Blotting
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies overnight at 4°C. In addition to the antibodies listed for IHC, consider probing for total Src, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
The following tables summarize quantitative data from various this compound xenograft studies.
Table 1: this compound Xenograft Model Parameters in Different Cancer Types
| Cancer Type | Cell Line/Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Treatment Duration | Reference |
| Lung Cancer | Patient-Derived Xenograft (PDX) | SCID | 30 | Oral Gavage | 36 days | [12][13][14] |
| H1975 | Nude | 10 or 20 | Intraperitoneal | 14 days | [9] | |
| A549, NCI-H1703, NCI-H2286 | Athymic nu/nu | Not Specified | Not Specified | 14 days | [15] | |
| Colorectal Cancer | Patient-Derived Explants | Athymic Nude | 50 | Oral Gavage | 28 days | [10][16] |
| KRAS mutant xenografts | Not Specified | Not Specified | Not Specified | Not Specified | [17] | |
| Breast Cancer | MDA-MB-231 (osteotropic) | Not Specified | Not Specified | Intraperitoneal | Not Specified | [18] |
| MCF-7 | Not Specified | Not Specified | Not Specified | Not Specified | [6] | |
| Prostate Cancer | C4-2B | SCID | Not Specified | Not Specified | Not Specified | [19] |
| Leukemia | TCF3-rearranged ALL PDX | NSG | 50 | Oral Gavage | 4-20 weeks | [20] |
| AML PDX | Immunodeficient | Not Specified | Not Specified | Not Specified | [21] |
Table 2: Efficacy of this compound in Xenograft Models - Tumor Growth Inhibition
| Cancer Type | Cell Line/Model | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Notes | Reference |
| Lung Cancer | PDX | 30 | Statistically significant reduction in tumor volume | - | [12][13][14] |
| H1975 | 20 | Significant reduction in tumor volume and weight | Dose-dependent effect observed | [9] | |
| Colorectal Cancer | PDX | 50 | 2 out of 17 explants showed sensitivity (TGI ≥ 50%) | Modest single-agent efficacy | [10][16] |
| Breast Cancer | MDA-MB-231 | Not Specified | Significantly fewer skeletal metastases | - | [18] |
| Prostate Cancer | C4-2B | Not Specified | Significantly lowered serum PSA levels | Combination with docetaxel (B913) showed improved efficacy | [19][22] |
| Leukemia | TCF3-rearranged ALL PDX | 50 | Significantly less leukemic peripheral blood chimerism | - | [20] |
| Canine Histiocytic Sarcoma | Xenograft | Not Specified | Significantly suppressed tumor growth | - | [23] |
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, supporting its clinical development in both hematological malignancies and solid tumors. The protocols and data presented in these application notes provide a comprehensive resource for researchers designing and conducting in vivo studies with this compound. Careful consideration of the experimental design, including the choice of an appropriate animal model, cell line, and drug dosage, is essential for obtaining meaningful and translatable results. The downstream analysis of tumor tissue through techniques like IHC and Western blotting can provide valuable insights into the in vivo mechanism of action of this compound and help identify biomarkers of response.
References
- 1. The development of this compound as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. This compound dosing strategies in Philadelphia chromosome-positive leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the efficacy of this compound, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the efficacy of this compound, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model. | Cancer Center [cancercenter.arizona.edu]
- 17. This compound sensitizes KRAS mutant colorectal tumors to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits the growth of prostate cancer in bone and provides additional protection from osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. The Src and c-Kit kinase inhibitor this compound enhances p53-mediated targeting of human acute myeloid leukemia stem cells by chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Docetaxel and this compound or placebo in men with metastatic castration-resistant prostate cancer (READY): a randomised, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of this compound in a xenograft mouse model of canine histiocytic sarcoma and in vitro expression status of its potential target EPHA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Dasatinib Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332) is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1][2] It is a critical tool in cancer research and drug development, primarily targeting the BCR-ABL fusion protein and SRC family kinases.[2][3] Proper preparation and storage of this compound stock solutions are paramount to ensure experimental reproducibility and the integrity of cellular assays. This document provides detailed protocols and application notes for the preparation, storage, and use of this compound in a cell culture setting.
Introduction to this compound
This compound is a second-generation tyrosine kinase inhibitor (TKI) that is significantly more potent than its predecessor, imatinib.[3][4] Its mechanism of action involves binding to the ATP-binding site of target kinases, thereby inhibiting their activity and blocking downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] In addition to its primary targets, BCR-ABL and SRC family kinases (SRC, LCK, YES, FYN), this compound also inhibits other kinases such as c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations.[2][3] This multi-targeted profile makes it a valuable compound for studying various cellular processes and for the development of therapeutics against cancers like Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[1][2]
Key Signaling Pathway Inhibited by this compound
References
Application Notes and Protocols for Dasatinib Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dasatinib (B193332) administration in preclinical animal studies, summarizing key pharmacokinetic parameters, efficacy data, and toxicological findings. Detailed protocols for common experimental workflows are also included to guide researchers in designing and executing their studies.
Quantitative Data Summary
This compound has been evaluated in various animal models, including mice, rats, dogs, and monkeys. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its pharmacokinetic properties and effective doses in different species and disease models.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 1.25 | - | ~3 | - | 14 | [1][2] |
| Mouse | Oral | 2.5 | - | ~3 | - | - | [1][2] |
| Rat | Oral | 25 | - | 1-2 (single dose) | - | - | [3][4][5] |
| Rat | Oral | 2.5 | - | - | 105 (maternal) | - | [5] |
| Dog | Oral | - | - | - | - | 34 | [4][6][7] |
| Monkey | Oral | - | - | 1-2 | - | - | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Table 2: Efficacy of this compound in Various Animal Models
| Animal Model | Disease Model | Dose (mg/kg/day) | Administration Route | Key Findings | Reference |
| SCID Mice | Lung Cancer (PDX) | 30 | Oral Gavage | Significantly inhibited tumor growth. | [8] |
| Syngeneic Mice | Melanoma, Sarcoma, Colon, Breast Cancer | 30 | - | Slowed tumor growth, associated with T-cell immunomodulation. | [9][10] |
| Genetically Engineered Mice | Pancreatic Ductal Adenocarcinoma | - | - | Significantly inhibited the development of metastases. | [11] |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (MS model) | - | - | Attenuated disease severity and delayed onset. | [12] |
| Xenograft Mice | Colorectal Cancer | - | - | Anti-proliferative and antitumor effects in a subset of models. | [13] |
| SCID Mice | Chronic Myeloid Leukemia (K562 xenografts) | 1.25 - 2.5 | Oral | Inhibition of tumoral phospho-BCR-ABL and phospho-CrkL. | [1][2] |
PDX: Patient-Derived Xenograft; SCID: Severe Combined Immunodeficient.
Table 3: Toxicological Findings of this compound in Animal Studies
| Species | Dose | Key Toxicities Observed | Reference |
| Rats | ≥ 30 mg/kg | Cardiotoxicity (cardiac hypertrophy). | [5] |
| Rats | ≥ 100 mg/kg | Cardiotoxicity (ventricular necrosis, hemorrhage). | [5] |
| Rats & Monkeys | Single doses | GI tract (hemorrhage, edema), lymphocytic/hematopoietic system (lymphoid and bone marrow depletion), liver, and kidneys. | [5] |
| Cynomolgus Monkeys | Repeated dosing | Severe toxicities to the GI tract and lymphocytic system. Other affected organs included bile duct, lung, adrenal medulla, reproductive organs, and pancreas. | [5] |
| Rats & Rabbits | 2.5 mg/kg/day (rats), 0.5 mg/kg/day (rabbits) | Teratogenic, causing embryo-fetal lethality and/or abnormalities. | [5] |
Experimental Protocols
Protocol 2.1: Pharmacokinetic Study of Orally Administered this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single oral dose.
Materials:
-
Wistar rats (male, specific age and weight range)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
UHPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose).[3][4]
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated UHPLC-MS/MS method.[3][4]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[3][4]
Protocol 2.2: Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of Lung Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a lung cancer PDX mouse model.
Materials:
-
SCID (Severe Combined Immunodeficient) mice (female, specific age range)
-
Patient-derived lung tumor tissue
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Calipers for tumor measurement
-
Materials for immunohistochemistry (IHC) analysis (e.g., antibodies for Ki67, p-LIMK1/2, p-cofilin)
Procedure:
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments into the flank of each SCID mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific size, randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 36 days).[8]
-
Tumor Measurement: Measure tumor volume twice a week using calipers.[8]
-
Body Weight Monitoring: Monitor the body weight of the mice to assess toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin (B1166041) for IHC analysis to examine the expression of proliferation and pathway-specific markers (e.g., Ki67, p-LIMK1/2, p-cofilin).[8]
-
Data Analysis: Compare tumor growth between the this compound-treated and vehicle groups. Analyze IHC data to assess target engagement.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Inhibition Pathway
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL and the Src family of kinases.
Caption: this compound inhibits BCR-ABL and Src family kinases.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: Workflow for a typical pharmacokinetic study.
Logical Relationship in an Efficacy Study
This diagram shows the logical flow and expected outcomes of an in vivo efficacy study with this compound.
Caption: Logical flow of an in vivo efficacy experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in Rats: a Potential Food-Drug Interaction with Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Preclinical pharmacokinetics and in vitro metabolism of this compound (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the development of metastases in a mouse model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of this compound in mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the efficacy of this compound, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model | PLOS One [journals.plos.org]
Western blot protocol for p-SRC after Dasatinib treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Phosphorylated SRC (p-SRC) Analysis Following Dasatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src, a non-receptor tyrosine kinase, is a proto-oncogene that is integral to regulating a wide array of cellular functions, including proliferation, survival, migration, and adhesion. The activation of Src is critically controlled by the phosphorylation of specific tyrosine residues. Phosphorylation at Tyrosine 416 (Y416) within the activation loop signifies the catalytically active state of Src, making it a crucial biomarker for Src-driven oncogenic signaling.
This compound is a potent, oral multi-targeted tyrosine kinase inhibitor. It effectively targets several kinases, with primary activity against the BCR-ABL fusion protein and the SRC family of kinases (SFKs), including SRC, LYN, YES, and FYN. This compound functions by binding to the ATP-binding site of the kinase domain, which blocks autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to reduced cancer cell proliferation, survival, and metastasis.
This document provides a comprehensive protocol for utilizing Western blotting to detect and quantify the levels of phosphorylated Src (p-SRC Y416) in cultured cells following treatment with this compound. This method is essential for assessing the pharmacodynamic effects of this compound and other SRC inhibitors.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting SRC kinase activity. This prevents the autophosphorylation of SRC at the Y416 residue, thereby blocking the activation of downstream pathways responsible for cell growth and invasion.
Quantitative Data Summary
The following tables provide recommended starting parameters for the experimental protocol. Optimization may be required depending on the specific cell line and experimental conditions.
Table 1: this compound Treatment Conditions
| Parameter | Recommendation | Notes |
|---|---|---|
| Cell Seeding Density | 1-2 x 10⁶ cells | Per 60 mm dish, aim for 70-80% confluency at time of lysis. |
| This compound Concentration | 1 - 100 nM | A dose-response curve is recommended to determine the optimal concentration. |
| Incubation Time | 4 - 24 hours | Time-course experiments are advised to identify the optimal treatment duration. |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of this compound. |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody | Host | Dilution | Incubation | Blocking Buffer |
|---|---|---|---|---|
| Anti-p-SRC (Y416) | Rabbit | 1:1000 | Overnight at 4°C | 5% BSA in TBST |
| Anti-Total SRC | Rabbit | 1:1000 | Overnight at 4°C | 5% Non-fat Milk in TBST |
| Loading Control (Actin) | Mouse | 1:5000 | 1 hour at RT | 5% Non-fat Milk in TBST |
| Anti-Rabbit IgG-HRP | Goat | 1:2000-1:10000 | 1 hour at RT | Same as primary |
| Anti-Mouse IgG-HRP | Goat | 1:5000-1:10000 | 1 hour at RT | Same as primary |
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing p-SRC levels via Western blot.
Cell Culture and this compound Treatment
-
Cell Plating: Seed cells in 6-well plates or 60 mm dishes and allow them to attach and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 16-24 hours prior to treatment, if applicable to the experimental design.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 10, 50, 100 nM) for the chosen duration (e.g., 24 hours). Include a vehicle-only control (DMSO).
Cell Lysis and Protein Extraction
Critical Note: Perform all lysis steps on ice with ice-cold buffers to preserve protein phosphorylation.
-
Wash Cells: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Prepare Lysis Buffer: Use a modified RIPA buffer or a specialized phospho-protein lysis buffer. Immediately before use, supplement the buffer with protease and phosphatase inhibitor cocktails.
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with inhibitors.
-
-
Lyse Cells: Add 100-200 µL of ice-cold lysis buffer to each well/dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the concentration of all samples by adding lysis buffer to ensure equal protein loading.
SDS-PAGE and Western Transfer
-
Prepare Samples: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Denature: Boil the samples at 95-100°C for 5-10 minutes.
-
Load Gel: Load the denatured samples and a protein molecular weight marker onto a 4-12% SDS-polyacrylamide gel.
-
Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block Membrane: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, which can increase background.
-
Primary Antibody Incubation (p-SRC): Incubate the membrane with anti-p-SRC (Y416) antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Prepare a chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: To normalize for protein levels, the membrane can be stripped and re-probed for total SRC and a loading control (e.g., β-Actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). For each sample, normalize the p-SRC band intensity to the corresponding total SRC band intensity, and then normalize this ratio to the loading control.
Experimental Workflow Diagram
The diagram below outlines the major steps of the Western blot protocol.
Application Notes and Protocols for Cell Viability Assay with Dasatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral multi-targeted tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and survival.[1][2] Primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) by inhibiting the BCR-ABL kinase, this compound also demonstrates potent inhibition of the Src family kinases (SFKs), c-KIT, ephrin A2 receptor, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] This broad spectrum of activity makes this compound a valuable tool for cancer research and a potential therapeutic agent for various solid tumors.[3][4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays. Additionally, it summarizes the inhibitory concentrations of this compound across various cancer cell lines and illustrates the key signaling pathways affected by this inhibitor.
Mechanism of Action
This compound's primary mechanism of action involves binding to the ATP-binding site of target kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This action blocks the signaling cascades that drive cell proliferation, survival, migration, and invasion.[1][3][5]
-
BCR-ABL Kinase Inhibition: In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell growth.[1] this compound potently inhibits BCR-ABL, including many imatinib-resistant mutations, leading to apoptosis in these cancer cells.[2][6]
-
Src Family Kinase (SFK) Inhibition: SFKs are often overexpressed and hyperactivated in various cancers, playing crucial roles in cell adhesion, migration, and invasion.[3][5] this compound's inhibition of SFKs, such as Src, LYN, and HCK, can suppress metastasis.[3][4]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | <1[7], 4.6[8] |
| Lox-IMVI | Melanoma | 35.4[9] |
| DU145 | Prostate Cancer | ~1000 (from graph)[10] |
| U87 | Glioblastoma | ~1000 (from graph)[10] |
| C643 | Thyroid Cancer | ~50 (from text)[7] |
| TPC1 | Thyroid Cancer | ~50 (from text)[7] |
| BCPAP | Thyroid Cancer | ~50 (from text)[7] |
| SW1736 | Thyroid Cancer | ~50 (from text)[7] |
| MCF7 | Breast Cancer | >9500[11] |
| MDA-MB-231 | Breast Cancer | 5.5[11] |
Note: IC50 values can vary depending on the assay conditions, such as treatment duration and the specific viability assay used.
Mandatory Visualization
Signaling Pathways
Below are diagrams illustrating the key signaling pathways targeted by this compound.
Caption: this compound inhibits the BCR-ABL signaling pathway.
Caption: this compound inhibits the Src family kinase signaling pathway.
Experimental Workflow
Caption: General workflow for a cell viability assay.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt (WST-8).[14] WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium.[15] The amount of formazan generated is directly proportional to the number of viable cells.[14]
Materials:
-
This compound stock solution
-
CCK-8 reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[16] Pre-incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.[16]
-
This compound Treatment: Add 10 µL of various concentrations of this compound to the wells.[15] Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[16] Be careful to avoid introducing bubbles.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator.[16] The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability relative to the control wells and determine the IC50 value of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively assess the impact of this compound on cancer cell viability. The summarized IC50 data provides a valuable reference for selecting appropriate cell lines and drug concentrations for future studies. The detailed experimental protocols and workflow diagrams ensure that these assays can be implemented accurately and reproducibly in the laboratory. Understanding the intricate signaling pathways affected by this compound is crucial for elucidating its mechanism of action and for the development of novel cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. apexbt.com [apexbt.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 16. ptglab.com [ptglab.com]
Application Notes and Protocols: Long-Term In Vitro Cytotoxicity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term in vitro cytotoxic effects of Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor. The included data, protocols, and diagrams are intended to guide researchers in designing and interpreting experiments to assess the chronic effects of this compound on cancer cell lines.
This compound is a potent inhibitor of the BCR-ABL kinase and the SRC family of kinases, making it a key therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases, which blocks downstream signaling pathways crucial for cell proliferation and survival, such as RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to apoptosis in malignant cells.[1][3] While short-term exposure is known to induce apoptosis[4], long-term exposure can lead to the development of resistance through various mechanisms.[5][6][7]
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature. These tables provide a comparative overview of this compound's potency and the cellular responses to its long-term exposure.
Table 1: this compound In Vitro Cytotoxicity (IC50/GI50 Values)
| Cell Line | Cancer Type | Assay | Exposure Time | IC50/GI50 | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | Growth Inhibition | - | ≤1 nM | [8] |
| NCI-H1975 | Lung Cancer | MTT Assay | 72 hours | 0.95 µM | [9] |
| NCI-H1650 | Lung Cancer | MTT Assay | 72 hours | 3.64 µM | [9] |
| Mo7e-KitD816H | Myeloid Leukemia | Growth Inhibition | - | 5 x 10⁻⁹ M | [2] |
| Flt3ITD+ Cell Lines | Myeloid Leukemia | Trypan Blue Exclusion / MTT | - | 3 to 6 x 10⁻⁶ M | [2] |
| YD-8 | Oral Cancer | MTS Assay / Trypan Blue | 24 hours | Concentration-dependent decrease in viability | [10] |
| YD-10B | Oral Cancer | MTS Assay / Trypan Blue | 24 hours | Concentration-dependent decrease in viability | [10] |
| YD-38 | Oral Cancer | MTS Assay / Trypan Blue | 24 hours | Concentration-dependent decrease in viability | [10] |
Table 2: this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration | Exposure Time | Apoptotic Effect | Reference |
| K562RIMT (Imatinib-Resistant) | Chronic Myeloid Leukemia (CML) | 5 nM | 24 hours | Significant increase in apoptosis | [11][12] |
| Primary CLL Cells (Sensitive) | Chronic Lymphocytic Leukemia (CLL) | 180 nM | 24 hours | 17.71% apoptotic cells | [13] |
| Primary CLL Cells (Resistant) | Chronic Lymphocytic Leukemia (CLL) | 180 nM | 24 hours | 1.84% apoptotic cells | [13] |
| NCI-H1975 | Lung Cancer | 10 µM, 20 µM | - | Increased cleaved caspase 3, cleaved caspase 7, and cleaved PARP | [9] |
| NCI-H1650 | Lung Cancer | 10 µM, 20 µM | - | Increased cleaved caspase 3, cleaved caspase 7, and cleaved PARP | [9] |
| YD-38 | Oral Cancer | 0.1, 1, 10 µM | 24 hours | Concentration-dependent accumulation of fragmented DNA | [10] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
This protocol details the methodology for assessing the long-term effects of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed logarithmic phase cells into 96-well plates at a density of approximately 2 x 10³ cells per 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a biologically relevant range (e.g., 0.1 nM to 10 µM).
-
Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO at the same concentration as the highest this compound concentration).
-
Long-Term Incubation: Incubate the plates for the desired long-term exposure periods (e.g., 7, 14, and 21 days). Replace the drug-containing medium every 2-3 days to maintain drug concentration and nutrient supply.
-
MTT Assay: At each time point, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point.
Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry after Chronic Exposure
This protocol is designed to quantify apoptosis in suspension or adherent cells following long-term treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified long-term duration (e.g., 7, 14, 21 days), replacing the medium every 2-3 days.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach the cells using a gentle enzyme-free dissociation solution and then collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits BCR-ABL and SRC kinases, blocking key survival pathways.
Caption: Workflow for long-term in vitro cytotoxicity assessment of this compound.
Discussion and Considerations
Long-term exposure of cancer cells to this compound in vitro can lead to the emergence of drug-resistant populations.[5] Mechanisms of resistance can include mutations in the BCR-ABL kinase domain (such as the T315I mutation), overexpression of the BCR-ABL gene, and activation of alternative signaling pathways.[6][7][15] Therefore, it is crucial to monitor for changes in drug sensitivity over time and to characterize the molecular mechanisms of any observed resistance.
Furthermore, this compound has been shown to have "off-target" effects, inhibiting other kinases such as c-KIT, PDGFRβ, and LIMK1.[1][9] These off-target effects may contribute to its overall cytotoxic profile and should be considered when interpreting experimental results. For instance, in some contexts, this compound can modulate immune cell function, which is an important consideration for in vivo studies but may also have implications for in vitro co-culture models.[16]
When conducting long-term in vitro studies, it is essential to maintain a consistent cell culture practice, including regular monitoring for contamination and ensuring the stability of the compound in the culture medium over the extended incubation periods. The protocols and data presented here provide a solid foundation for investigating the long-term cytotoxic effects of this compound and understanding its complex biological activities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute this compound exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐growth and pro‐apoptotic effects of this compound on human oral cancer cells through multi‐targeted mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct this compound-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells [mdpi.com]
- 12. Distinct this compound-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes: Generation of Dasatinib Dose-Response Curves in Leukemia Cells
Introduction
Dasatinib (B193332) is a potent, orally active, multi-target tyrosine kinase inhibitor used in the treatment of certain types of leukemia, including Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and SRC family kinases (SFKs).[2][3] By targeting these and other kinases like c-KIT and PDGFRβ, this compound effectively blocks downstream signaling pathways that are critical for the proliferation, survival, and migration of cancer cells.[2][4] A key advantage of this compound is its ability to overcome resistance to other tyrosine kinase inhibitors, such as imatinib, by binding to both the active and inactive conformations of the BCR-ABL kinase.[2][3]
Generating a dose-response curve is a fundamental in vitro assay to determine the effective concentration of a compound required to produce a specific biological response. For this compound in leukemia cells, this typically involves measuring the inhibition of cell proliferation or viability to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). These values are crucial for assessing the potency of the drug against different leukemia cell lines, understanding mechanisms of resistance, and providing a basis for further preclinical and clinical studies.[5]
Mechanism of Action: Key Signaling Pathways Inhibited by this compound
This compound exerts its anti-leukemic effects by concurrently inhibiting several key oncogenic signaling pathways. The BCR-ABL oncoprotein, central to CML pathogenesis, drives uncontrolled cell proliferation through pathways such as PI3K/AKT/mTOR, RAS/ERK, and JAK/STAT.[4] this compound potently inhibits BCR-ABL kinase activity.[3] Additionally, its inhibition of SRC family kinases, which are involved in cell motility, survival, and proliferation, provides a broader therapeutic effect.[2][4] This multi-targeted inhibition leads to cell cycle arrest and apoptosis in malignant cells.[2][5]
Quantitative Data Summary
The potency of this compound varies across different leukemia cell lines, often depending on the specific driver mutations. The following table summarizes reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Leukemia Type/Background | Key Mutation(s) | IC50 / GI50 (nM) | Reference |
| K562 | CML, Blast Crisis | BCR-ABL (Wild-type) | ~30 | [6] |
| KU812 | CML, Blast Crisis | BCR-ABL (Wild-type) | ~1.5 | [6] |
| KCL22 | CML, Blast Crisis | BCR-ABL (Wild-type) | ~1 | [6] |
| Mo7e-KitD816H | Myeloid Leukemia | Activating c-Kit D816H | GI50: 5 | [5] |
| MV4-11 | AML | FLT3-ITD | GI50: ~1000-1700 | [5] |
| Ba/F3 p210 | Pro-B Cell Line | BCR-ABL (Wild-type) | IC50: ~3 | [7] |
| MOLM-7 | AML | - | EC50: Subnanomolar range | [8] |
| JURL-MK1 | CML, Megakaryoblastic Crisis | BCR-ABL (Wild-type) | EC50: Subnanomolar range | [8] |
Note: IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values are assay-dependent and can vary between studies.
Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol details the steps to determine the IC50 value of this compound in a chosen leukemia cell line by measuring cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described here, but other viability assays like CellTiter-Glo® can also be used.[7]
Materials:
-
Leukemia cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[9]
-
This compound powder
-
DMSO (for dissolving this compound)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Culture: Maintain the chosen leukemia cell line in logarithmic growth phase in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and store it at -20°C.
-
Cell Seeding: Harvest cells, count them using a hemocytometer or automated cell counter, and adjust the cell density. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to acclimate for a few hours or overnight.[7]
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[10]
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log-transformed this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Target Inhibition
This protocol is used to confirm that this compound is inhibiting the phosphorylation of its intended targets (e.g., BCR-ABL, SRC) and their downstream effectors in leukemia cells.
Materials:
-
Leukemia cells treated with varying concentrations of this compound (including a vehicle control) for a specified time (e.g., 2-6 hours).[7]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-STAT5, anti-STAT5, anti-β-actin).
-
HRP-conjugated secondary antibodies.[7]
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis: Treat leukemia cells with a range of this compound concentrations (e.g., 0 nM, 10 nM, 100 nM, 1000 nM) for a short period (e.g., 2-6 hours) to observe direct effects on signaling.[7] Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis:
-
Analyze the intensity of the bands corresponding to the phosphorylated proteins.
-
To confirm equal protein loading and that the drug effect is specific to phosphorylation, strip the membrane and re-probe with antibodies against the total protein (e.g., total SRC) and a loading control (e.g., β-actin).[11] A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates effective target inhibition by this compound.
-
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][4] The primary mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase, a key driver in these leukemias.[2] Additionally, this compound targets other kinases including the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, giving it a broader spectrum of activity that is being explored in various solid tumors.[2][3]
These application notes provide a comprehensive workflow and detailed protocols for conducting in vivo efficacy studies of this compound in preclinical cancer models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to the ATP-binding site of target kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[2] This disruption of aberrant signaling pathways ultimately leads to the inhibition of cancer cell proliferation, survival, migration, and invasion.[2][5] In the context of CML, this compound's inhibition of the constitutively active BCR-ABL kinase induces apoptosis in malignant cells.[2] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Dasatinib with Chemotherapy: Application Notes & Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental methodologies for combining the tyrosine kinase inhibitor Dasatinib (B193332) with conventional chemotherapy agents. The following protocols are based on established experimental models and are intended to guide researchers in the evaluation of this combination therapy in various cancer types.
Rationale for Combination Therapy
This compound is a potent oral inhibitor of multiple tyrosine kinases, including the SRC family kinases (SFK), BCR-ABL, c-KIT, and PDGFRβ.[1][2] By targeting these kinases, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.[1][2] Preclinical studies have demonstrated that combining this compound with standard chemotherapeutic agents can result in synergistic or additive anti-tumor effects.[3][4][5] The primary mechanisms underlying this synergy include:
-
Inhibition of Chemoresistance Pathways: SFKs are often implicated in the development of resistance to chemotherapy.[6] this compound can block these survival signals, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapy.[7][8]
-
Targeting Cancer Stem Cells: this compound has been shown to suppress the expansion of breast cancer stem cells (BCSCs), a subpopulation of cells believed to be responsible for tumor relapse and chemoresistance.[7]
-
Enhanced Apoptosis: The combination of this compound and chemotherapy can lead to increased programmed cell death (apoptosis) compared to either agent alone.[9][10]
-
Inhibition of Metastasis: By inhibiting SFKs, this compound can reduce cancer cell migration and invasion, key processes in metastatic dissemination.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the combination of this compound with chemotherapy.
Table 1: In Vitro Cytotoxicity and Synergy of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Combination Index (CI)* | Outcome | Reference(s) |
| Ovarian Cancer | IGROV1 | Docetaxel | - | 0.49 - 0.68 | Synergy | [5] |
| Ovarian Cancer | IGROV1 | Gemcitabine | - | 0.49 - 0.68 | Synergy | [5] |
| Ovarian Cancer | IGROV1 | Topotecan (B1662842) | - | 0.49 - 0.68 | Synergy | [5] |
| Ovarian Cancer | IGROV1 | Doxorubicin (B1662922) | - | 1.08 | Additive | [5] |
| Ovarian Cancer | OVCAR3 | Paclitaxel (B517696) | - | <1 | Synergy | [3] |
| Ovarian Cancer | OVCAR3 | Carboplatin (B1684641) | - | <1 | Synergy | [3] |
| Ovarian Cancer | A2780 | Paclitaxel | - | <1 | Synergy | [3] |
| Ovarian Cancer | A2780 | Carboplatin | - | <1 | Synergy | [3] |
| Breast Cancer (ER+) | MCF-7 | Ixabepilone | 2100 | 0.19 | Synergy | [4] |
| Breast Cancer (ER+) | MCF-7 | Paclitaxel | 2100 | 0.21 | Synergy | [4] |
| Breast Cancer (HER2+) | SK-BR-3 | Sorafenib | 4000 | 0.38 | Synergy | [4] |
| Breast Cancer (TNBC) | MDA-MB-231 | Rapamycin | 230 | 0.11 | Synergy | [4] |
| Bladder Cancer | RT112 | - | 349.2 ± 67.2 | - | - | [12] |
| Bladder Cancer (Gemcitabine-Resistant) | RT112rGEMCI20 | - | 1081.1 ± 239.2 | - | - | [12] |
*Combination Index (CI) is a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition with this compound and Chemotherapy Combinations
| Cancer Model | Xenograft/Model | Treatment Group | Tumor Growth Inhibition | Reference(s) |
| Ovarian Cancer | - | SRC inhibition + Paclitaxel/Cisplatin | Decreased tumor growth | [6] |
| Triple-Negative Breast Cancer | Preclinical models | This compound + Paclitaxel | Inhibited tumor growth | [7] |
| Bladder Cancer (Chemo-naive) | RT112 luc xenografts | This compound (20 mg/kg) | 39% reduction in size | [12] |
| Bladder Cancer (Gemcitabine-Resistant) | RT112rGEMCI20 luc xenografts | This compound (20 mg/kg) | 4-fold increase in size | [12] |
| Thyroid Cancer | Cal62 xenografts | This compound (12.5 mg/kg) | Significant inhibition | [13] |
| Lung Cancer | Patient-derived xenografts | This compound (30 mg/kg) | Significant inhibition | [14] |
Experimental Protocols
Cell Viability / Proliferation Assay (MTS/MTT)
This protocol is used to assess the effect of this compound and chemotherapy on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent(s)
-
96-well plates
-
Complete cell culture medium
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete cell culture medium.
-
Treat the cells with this compound alone, chemotherapy alone, or the combination of both at various concentrations. Include a vehicle-treated control group.[15]
-
Incubate the plates for a specified period (e.g., 72 hours).[15][16]
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[17]
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be calculated using the Combination Index (CI) method of Chou-Talalay.[3][4]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapeutic agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for a specified time (e.g., 24-48 hours).[18]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.[19]
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[20] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the levels and phosphorylation status of key proteins in signaling pathways affected by this compound and chemotherapy.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or chemotherapy for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[15]
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., luciferase-tagged for bioluminescent imaging)
-
This compound formulation for oral gavage[1]
-
Chemotherapeutic agent formulated for injection
-
Calipers for tumor measurement
-
Bioluminescent imaging system (if applicable)
Procedure:
-
Allow mice to acclimate for at least one week before the experiment.[1]
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.[12][21]
-
Monitor tumor growth regularly with calipers or bioluminescent imaging.[1]
-
When tumors reach a specified size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).[1][18]
-
Administer this compound, typically via oral gavage, at a predetermined dose and schedule (e.g., 20-30 mg/kg, daily).[12][14]
-
Administer the chemotherapeutic agent according to its established protocol.
-
Monitor tumor volume and animal body weight two to three times per week.[1]
-
At the end of the study (when tumors in the control group reach a maximum size or after a fixed period), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).[1]
Signaling Pathways
This compound's mechanism of action involves the inhibition of multiple signaling pathways that are crucial for cancer cell survival and proliferation.[1][2] When combined with chemotherapy, the simultaneous targeting of these pathways can lead to enhanced anti-tumor activity.
The diagram above illustrates how this compound inhibits key tyrosine kinases like SRC and BCR-ABL, which in turn blocks downstream pro-survival pathways such as PI3K/Akt and RAS/MAPK.[1][22] Chemotherapy induces DNA damage, leading to apoptosis. The combination of these agents results in a multi-pronged attack on cancer cells, enhancing the overall therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (BMS-35482) has synergistic activity with paclitaxel and carboplatin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BMS-35482) interacts synergistically with docetaxel, gemcitabine, topotecan and doxorubicin in ovarian cancer cells with high SRC pathway activation and protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. This compound sensitises triple negative breast cancer cells to chemotherapy by targeting breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of this compound on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound enhances tumor growth in gemcitabine-resistant orthotopic bladder cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 19. scispace.com [scispace.com]
- 20. In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase I/II Study of the Src Inhibitor this compound in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dasatinib Solubility in Aqueous Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent concentration of active compounds in experimental assays is paramount. Dasatinib (B193332), a potent tyrosine kinase inhibitor, presents a common challenge in this regard due to its limited and pH-dependent solubility in aqueous buffers. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, featuring troubleshooting advice, detailed experimental protocols, and a summary of solubility data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when preparing this compound solutions for experimental use.
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
This compound is a weakly basic compound and its aqueous solubility is highly dependent on pH.[1][2] It is sparingly soluble in neutral or alkaline aqueous buffers.[3][4] The solubility of this compound monohydrate decreases dramatically at pH values greater than 4.0, dropping from 18.4 mg/mL at pH 2.6 to less than 0.001 mg/mL at pH 6.99.[1] If your buffer has a pH in the neutral range (like PBS, typically pH 7.2-7.4), you will encounter significant difficulty in dissolving this compound directly.
Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
The most common and recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer of choice.[3][4]
-
Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used organic solvents for preparing this compound stock solutions.[3][4][5]
-
Dilution Procedure: The dilution of the organic stock solution into the aqueous buffer should be done carefully to avoid precipitation. It is advisable to add the stock solution to the buffer dropwise while vortexing or stirring.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. What went wrong and how can I fix it?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue and typically occurs when the final concentration of this compound in the aqueous solution exceeds its solubility limit under those specific conditions (pH, temperature, presence of other components).[6][7]
Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the Organic Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells.[8]
-
Use a Different Dilution Method: Instead of adding the stock directly to the full volume of the aqueous buffer, try adding a small volume of the buffer to the stock solution first to create an intermediate dilution before adding it to the rest of the buffer.
-
Consider Alternative Formulation Strategies: For in vivo studies or specific in vitro assays where DMSO is not suitable, consider using a citrate (B86180) buffer (e.g., 80 mM) or formulating this compound with solubility enhancers like cyclodextrins.[9][10]
Q4: How should I store my this compound solutions?
-
Solid this compound: Store as a crystalline solid at -20°C for long-term stability.[3][4]
-
Organic Stock Solutions (in DMSO or DMF): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7][11] Protect from light.[8][11]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation.[3][4][5] Prepare fresh working solutions from your stock for each experiment.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and conditions, compiled from multiple sources.
| Solvent/Buffer | Form of this compound | Temperature | Solubility | Reference(s) |
| DMSO | Not Specified | Not Specified | ~14.3 mg/mL | [3][4][5] |
| DMSO | Not Specified | Not Specified | 98 mg/mL (200.81 mM) | [6] |
| DMSO | Not Specified | Not Specified | 200 mg/mL | [6][11][12] |
| DMF | Not Specified | Not Specified | ~25 mg/mL | [3][4][5] |
| 1:1 DMF:PBS (pH 7.2) | Not Specified | Not Specified | ~0.5 mg/mL | [3][4][5] |
| Water | Monohydrate | 24 ± 4 °C | 0.008 mg/mL | [2] |
| Water | Not Specified | Not Specified | Insoluble | [6] |
| Aqueous Buffer (pH 1.0) | Not Specified | 37 °C | 49.6 mg/mL | [2] |
| Aqueous Buffer (pH 2.6) | Monohydrate | Not Specified | 18.4 mg/mL | [1] |
| Aqueous Buffer (pH 4.28) | Monohydrate | Not Specified | 0.205 mg/mL | [1][2] |
| Aqueous Buffer (pH 6.99) | Monohydrate | Not Specified | <0.001 mg/mL | [1][2] |
| Ethanol | Not Specified | Not Specified | 3.4 mg/mL | [6] |
| Ethanol | Not Specified | Not Specified | Slightly soluble | [2][5] |
| Methanol | Not Specified | Not Specified | Slightly soluble | [2][5] |
| 80 mM Citrate Buffer | Not Specified | Not Specified | 30 mg/mL (for stock) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution of this compound (molecular weight ~488.0 g/mol ), you would weigh 4.88 mg for 1 mL of DMSO.
-
Transfer the weighed powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[7][11]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In the 96-well plate, add a small, consistent volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include wells with DMSO only as a blank control.
-
Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL).
-
Mix the contents of the wells thoroughly using a plate shaker or by gentle pipetting.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (λmax is approximately 320-330 nm).[13]
-
The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitated compound) compared to the serially diluted standards in a non-precipitating solvent is considered the estimated kinetic solubility.[6]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound inhibits the BCR-ABL signaling pathway.
References
- 1. This compound anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Dasatinib off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Dasatinib (B193332) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets are the BCR-ABL fusion protein, which is a hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2][3][4] this compound is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its high potency and effectiveness against some forms of resistance to other kinase inhibitors like Imatinib.[1][2][4][5]
Q2: What are the known off-target effects of this compound?
This compound's multi-kinase inhibitory nature means that at higher concentrations, it can affect numerous kinases beyond its primary targets.[6] These off-target interactions can lead to unintended biological consequences in experiments.[6] Notable off-targets include c-KIT, ephrin type-A receptor 2 (EPHA2), platelet-derived growth factor receptor β (PDGFRβ), and the discoidin domain receptor 1 (DDR1).[1] While some off-target effects have been linked to clinical side effects, others may offer therapeutic benefits in different disease contexts.[6]
Q3: How can I minimize this compound's off-target effects in my experiments?
The most critical strategy to minimize off-target effects is to use the lowest effective concentration that elicits the desired on-target effect.[6] This requires careful dose-response studies. Additionally, employing a combination of controls is essential for robust data interpretation. These include:
-
Structural Analog Control: Use a structurally similar but inactive analog of this compound to control for effects unrelated to kinase inhibition.[6]
-
Alternative Inhibitor Control: Use a structurally distinct inhibitor that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[6]
-
Genetic Controls: When possible, use knockout or knockdown (e.g., siRNA, shRNA) cell lines for the intended target to mimic the inhibitor's effect.[6]
Troubleshooting Guide
Problem: I'm observing unexpected or inconsistent results in my experiments.
This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify the source of the problem.
-
Verify Target Engagement: First, confirm that this compound is inhibiting the intended target at the concentration used. A standard method is to perform a Western blot to check the phosphorylation status of a downstream substrate. For instance, if targeting SRC, you can probe for changes in phospho-SRC levels.[6]
-
Check for Solubility Issues: this compound has pH-dependent solubility and can precipitate when diluted into aqueous buffers from a DMSO stock.[5][7] Ensure the compound is fully dissolved. If precipitation is suspected, consider preparing fresh dilutions and using pre-warmed media.
-
Standardize Experimental Conditions: Inconsistencies can stem from variations in cell density, passage number, and incubation times.[5] Maintain standardized protocols across all experiments. For cell-based assays, ensure cell lines are free from contamination (e.g., mycoplasma) and have been recently authenticated.[5]
-
Perform Thorough Dose-Response and Time-Course Experiments: The effects of this compound can be highly dependent on both the dose and the duration of treatment.[5] A comprehensive analysis is necessary to identify the optimal experimental window for your specific cell line and endpoint.[5]
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of known off-target kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or Kd (the dissociation constant) values, which indicate the potency of this compound. Lower values signify stronger inhibition or binding.
| Target Kinase | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| Primary Targets | ||||
| BCR-ABL | Kinase Assay | < 1 | - | [8] |
| SRC | Kinase Assay | 0.5 | - | [9] |
| LCK | Kinase Assay | < 1 | - | [8] |
| YES | Kinase Assay | < 1 | - | [8] |
| FYN | Kinase Assay | < 1 | - | [8] |
| Key Off-Targets | ||||
| c-KIT | Kinase Assay | < 30 | - | [9] |
| PDGFRβ | Kinase Assay | < 30 | - | [9] |
| EPHA2 | Kinase Assay | < 30 | - | [9] |
| FAK | Kinase Assay | 0.2 | - | [9] |
| BTK | Kinase Assay | 5 | - | [10] |
| TEC | Kinase Assay | 297 | - | [10] |
Note: IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and substrates used. The data presented here is for comparative purposes.[1][11]
Experimental Protocols
Dose-Response Curve for Cell Viability
This protocol outlines the steps to determine the optimal concentration of this compound for your experiments by generating a dose-response curve.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Dilution: Prepare a serial dilution of this compound. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control.[6]
-
Treatment: Remove the old media and add media containing the different concentrations of this compound to the respective wells. Incubate for a period relevant to your experimental question (e.g., 48-72 hours).[6]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.[6]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Target Engagement
This protocol describes how to verify the inhibition of a target kinase by examining the phosphorylation of its downstream substrates.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA assay kit for protein quantification
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-SRC, total SRC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound (and a vehicle control) for the appropriate duration (e.g., 1-4 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target inhibition with downstream effects.
Caption: Experimental workflow for determining this compound's IC50 value.
Caption: Logic for distinguishing on-target from off-target experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of this compound on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Dasatinib Cell Viability Assays: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and understand inconsistencies encountered during Dasatinib cell viability assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound IC50 values are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values for this compound are a frequent issue and can stem from several factors. Here's a checklist of potential causes to investigate:
-
Compound Stability and Handling: this compound has pH-dependent solubility and can degrade under certain conditions.[1] Ensure it is properly dissolved, stored, and protected from light.[1][2] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Line Integrity:
-
Mycoplasma Contamination: This common contamination can significantly alter cellular response to drugs. Regularly test your cell lines.[1]
-
Cell Passage Number: High-passage number cells can exhibit altered signaling and drug responses.[1] It is crucial to use cells within a consistent and low passage range.
-
-
Experimental Conditions: Variations in cell density, incubation times, and serum concentration can all contribute to variability.[1][3] Standardize these parameters across all experiments.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo®) can influence results. Ensure the chosen assay is in its linear range and that incubation times are optimized.[1]
Q2: I'm observing significant cell death in my negative control cell line that doesn't express the primary target of this compound (e.g., BCR-ABL). Why is this happening?
This phenomenon is likely due to this compound's off-target effects. This compound is a multi-targeted kinase inhibitor, meaning it can inhibit other kinases besides its primary target.[3]
-
Known Off-Targets: Major off-targets include SRC family kinases (SFKs like SRC, LCK, FYN), c-KIT, PDGFRα/β, and EPHA2.[3][4] Inhibition of these kinases, which are involved in essential cellular processes, can lead to unexpected cytotoxicity.[3]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use methods like Western Blot or qPCR to verify the absence of the primary target and the presence of potential off-targets in your control cell line.[3]
-
Dose-Response Curve: Perform a detailed dose-response experiment on both your target-positive and target-negative cell lines. A narrow window between the IC50 values suggests a high likelihood of off-target effects.[3]
-
Use a Structurally Unrelated Inhibitor: Employ another inhibitor for the primary target with a different off-target profile (e.g., Imatinib for BCR-ABL) to see if the toxicity is specific to this compound.[3]
-
Q3: My cells seem to be developing resistance to this compound over time. How can I confirm this and what are the potential mechanisms?
Acquired resistance to this compound is a well-documented phenomenon.[5][6]
-
Confirmation of Resistance: A significant increase in the IC50 value of this compound in your cell line compared to the parental line is a strong indicator of resistance.[5][7]
-
Mechanisms of Resistance:
-
Gatekeeper Mutations: Mutations in the target kinase, such as the T315I mutation in BCR-ABL or the T654I mutation in DDR2, can prevent this compound from binding effectively.[5][6]
-
Activation of Bypass Pathways: The cell can activate alternative signaling pathways to circumvent the inhibited pathway. For example, loss of NF1 can activate the RAS/RAF/MEK/ERK pathway, conferring resistance.[5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps like ABCB1 and ABCG2 can reduce the intracellular concentration of this compound.[6]
-
Changes in Protein Expression: Altered levels of proteins involved in the target pathway, such as reduced BCR/ABL protein levels, have been observed in resistant cells.[7][8]
-
Data Presentation: this compound IC50 Values
The following tables summarize reported IC50 values for this compound in various sensitive and resistant cell lines, highlighting the significant shifts that can occur with the development of resistance.
Table 1: this compound IC50 in Sensitive vs. Resistant Lung Cancer Cell Lines
| Cell Line | Description | GI50 (this compound) |
| NCI-H2286 | Parental, DDR2-dependent | 140 nmol/L (previously reported) |
| NCI-H2286-DR | This compound-Resistant | 4.5 µmol/L |
| HCC-366 | Parental, DDR2-dependent | 140 nmol/L (previously reported) |
| HCC-366-DR | This compound-Resistant | 15.4 µmol/L |
Data from[5]
Table 2: this compound IC50 in Sensitive vs. Resistant CML Cell Lines
| Cell Line | Description | IC50 (this compound) |
| TF-1 BCR/ABL | Parental | 0.75 nM |
| TF-1 BCR/ABL BMS-R | This compound-Resistant | 15 µM |
| K562 | Parental | 1 nM |
| K562 BMS-R | This compound-Resistant | 25 µM |
| TF-1 BCR/ABL IM-R | Imatinib-Resistant | 7.5 nM |
| K562 IM-R | Imatinib-Resistant | >10 nM |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[10]
-
Assay Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution.[9]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.[3]
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance at the appropriate wavelength using a plate reader.
-
CellTiter-Glo® Assay: Measure luminescence using a plate reader.[3]
-
-
Data Analysis: Subtract background readings, normalize the data to the vehicle control, and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent this compound cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Examining the Effects of this compound, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of this compound Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib degradation in solution and proper storage
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Anleitung zur Handhabung und Lagerung von Dasatinib-Lösungen. Hier finden Sie Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um die Stabilität und Wirksamkeit Ihrer this compound-Lösungen in experimentellen Umgebungen sicherzustellen.
Anleitung zur Fehlerbehebung
Hier finden Sie Lösungen für häufige Probleme, die bei der Arbeit mit this compound-Lösungen auftreten können.
Problem: Ausfällung nach dem Verdünnen des DMSO-Stammlösung in einem wässrigen Puffer
-
Mögliche Ursache: Die Konzentration von this compound in der endgültigen wässrigen Lösung überschreitet dessen Löslichkeitsgrenze. This compound ist in wässrigen Puffern schwer löslich, und die Löslichkeit nimmt bei einem pH-Wert über 4,0 deutlich ab.[1]
-
Lösung:
-
Erhöhen Sie den Anteil des organischen Lösungsmittels: Wenn es Ihr experimentelles Design zulässt, erhöhen Sie den Anteil von DMSO in der Endlösung. Beachten Sie jedoch, dass hohe DMSO-Konzentrationen für Zellen toxisch sein können; halten Sie die Endkonzentration in der Regel unter 0,1 %.[2]
-
pH-Wert anpassen: Passen Sie den pH-Wert Ihres wässrigen Puffers an, um die Löslichkeit zu verbessern. Die Löslichkeit von this compound ist bei niedrigeren pH-Werten höher.
-
Serielle Verdünnungen: Führen Sie serielle Verdünnungen in Ihrem wässrigen Puffer durch, um eine plötzliche, hohe Konzentration von this compound zu vermeiden, die zu einer Ausfällung führen kann.
-
Ultraschallbehandlung: Eine kurze Ultraschallbehandlung der Lösung kann helfen, kleine Mengen an ausgefallenem Material wieder aufzulösen.
-
Problem: Abnahme der Wirksamkeit der this compound-Lösung im Laufe der Zeit
-
Mögliche Ursache: Abbau von this compound aufgrund von unsachgemäßer Lagerung oder wiederholten Einfrier-Auftau-Zyklen. This compound ist empfindlich gegenüber sauren, alkalischen und oxidativen Bedingungen sowie gegenüber Hitze und Licht.[3][4]
-
Lösung:
-
Aliquots: Teilen Sie Ihre DMSO-Stammlösung in kleinere Aliquots für den einmaligen Gebrauch auf, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.[5]
-
Richtige Lagerung: Lagern Sie die DMSO-Stammlösungen bei -20 °C oder kälter und schützen Sie sie vor Licht.[5][3] Wässrige Lösungen sollten nicht länger als einen Tag gelagert werden.[3]
-
Frische Zubereitung: Bereiten Sie Arbeitslösungen unmittelbar vor dem Gebrauch frisch aus der Stammlösung zu.[2]
-
Problem: Inkonsistente Ergebnisse in zellbasierten Assays
-
Mögliche Ursache:
-
Löslichkeitsprobleme: Unvollständig gelöstes oder ausgefälltes this compound führt zu einer geringeren effektiven Konzentration.[6]
-
Zelllinienintegrität: Kontaminationen (z. B. mit Mykoplasmen) oder eine hohe Passagenzahl Ihrer Zellen können die Reaktion auf das Medikament verändern.[6]
-
Experimentelle Variabilität: Unterschiede in Inkubationszeiten, Zelldichten oder Protokollen können zu inkonsistenten Ergebnissen führen.[6]
-
-
Lösung:
-
Sicherstellung der vollständigen Lösung: Stellen Sie sicher, dass this compound vor der weiteren Verdünnung vollständig im DMSO gelöst ist.
-
Zellkultur-Qualitätskontrolle: Überprüfen Sie Ihre Zelllinien regelmäßig auf Kontaminationen und verwenden Sie Zellen mit einer niedrigen Passagenzahl.
-
Standardisierung der Protokolle: Standardisieren Sie alle experimentellen Parameter, um die Variabilität zwischen den Versuchen zu minimieren.
-
Häufig gestellte Fragen (FAQs)
F1: Wie sollte ich this compound in fester Form lagern?
This compound in fester (lyophilisierter) Form sollte bei -20 °C an einem trockenen Ort gelagert werden.[5] Unter diesen Bedingungen ist es für mindestens zwei Jahre stabil.[5]
F2: Welches Lösungsmittel wird für die Herstellung von this compound-Stammlösungen empfohlen?
Für die Langzeitlagerung ist Dimethylsulfoxid (DMSO) das empfohlene Lösungsmittel, da this compound darin gut löslich ist.[5][3] this compound ist auch in Dimethylformamid (DMF) löslich.[3] In Ethanol, Methanol und wässrigen Puffern ist es nur schwer löslich.[5][3]
F3: Wie stabil sind this compound-Lösungen?
-
DMSO-Stammlösungen: Bei Lagerung bei -20 °C und vor Licht geschützt, sind DMSO-Stammlösungen bis zu drei Monate haltbar.[5]
-
Wässrige Lösungen: Wässrige Lösungen von this compound sind nicht für die Lagerung über einen Tag hinaus zu empfehlen, da sie schnell abgebaut werden.[3]
F4: Unter welchen Bedingungen wird this compound abgebaut?
Forced-Degradation-Studien haben gezeigt, dass this compound unter den folgenden Bedingungen abgebaut wird:
-
Saure Bedingungen: In sauren Lösungen findet ein signifikanter Abbau statt.[3][4][7]
-
Basische Bedingungen: Auch in basischen Lösungen wird this compound abgebaut.[3][4][7]
-
Oxidative Bedingungen: this compound ist anfällig für Oxidation.[3][7]
-
Thermischer Stress: Erhöhte Temperaturen können den Abbau von this compound beschleunigen.[3]
-
Photolytischer Stress: this compound ist lichtempfindlich und sollte vor Licht geschützt werden.[5][3]
Quantitative Daten zur Stabilität
Die folgende Tabelle fasst die quantitativen Daten aus einer Forced-Degradation-Studie zusammen, die den Abbau von this compound unter verschiedenen hydrolytischen Bedingungen zeigt.
| Stressbedingung | Temperatur | Zeit | % Abbau |
| Neutral (Wasser) | 60°C | 30 min | 2,6 % |
| Sauer (0,1 N HCl) | 60°C | 30 min | 7,9 % |
| Basisch (2 N NaOH) | 60°C | 30 min | 6,5 % |
Daten aus einer Studie von Reddy et al.[4]
Experimentelle Protokolle
Protokoll zur Stabilitätsprüfung von this compound mittels RP-HPLC
Dieses Protokoll beschreibt eine allgemeine Methode zur Bewertung der Stabilität von this compound in Lösung mittels Hochleistungsflüssigkeitschromatographie mit Umkehrphase (RP-HPLC).
-
Herstellung der Probenlösung:
-
Bereiten Sie eine Stammlösung von this compound in DMSO in einer bekannten Konzentration vor (z. B. 10 mM).
-
Verdünnen Sie die Stammlösung mit dem gewünschten Puffer (z. B. Wasser, 0,1 N HCl, 0,1 N NaOH) auf eine Endkonzentration, die für die HPLC-Analyse geeignet ist (z. B. 100 µg/ml).
-
-
Stressbedingungen:
-
HPLC-Analyse:
-
Säule: C18-Säule (z. B. 100 mm × 4,6 mm, 5,0 µm Partikelgröße).[4]
-
Mobile Phase: Eine Mischung aus einem Puffer (z. B. 10 mM Monobasisches Phosphatpuffer) und einem organischen Lösungsmittel (z. B. Acetonitril) in einem geeigneten Verhältnis (z. B. 67:33 v/v).[4]
-
Flussrate: 1,0 ml/min.[4]
-
Detektion: UV-Detektion bei einer Wellenlänge von ca. 300-325 nm.[4][10]
-
Injektionsvolumen: 10-20 µl.
-
-
Datenanalyse:
-
Messen Sie die Peakfläche des this compound-Peaks zu jedem Zeitpunkt.
-
Berechnen Sie den prozentualen Abbau im Vergleich zum Zeitpunkt Null.
-
Beobachten Sie das Erscheinungsbild neuer Peaks, die auf Abbauprodukte hinweisen.
-
Visualisierungen
References
- 1. This compound anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. chesci.com [chesci.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. RP-LC Method Development and Validation for this compound Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Dasatinib Inhibition
Welcome to the technical support center for Dasatinib (B193332). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound is not inhibiting its target kinase as expected. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any inhibition of my target kinase. What are the most common initial troubleshooting steps?
A1: When this compound fails to inhibit its target, it is crucial to first rule out common technical and experimental issues before investigating complex biological resistance mechanisms. Here are the primary checkpoints:
-
Compound Integrity and Handling:
-
Solubility: this compound has pH-dependent solubility and can precipitate in aqueous buffers if not handled correctly.[1][2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into your experimental media.[2]
-
Stability: this compound can degrade under certain conditions such as acidic or alkaline environments, oxidative stress, and thermal stress.[1] It is recommended to store stock solutions at -20°C and use them within a few months to maintain potency.[1]
-
Quality: Verify the purity and identity of your this compound compound. If possible, obtain a certificate of analysis from the supplier or perform an independent quality control analysis.
-
-
Experimental Conditions:
-
Concentration: Ensure you are using an appropriate concentration range. A dose-response experiment is critical to determine the half-maximal inhibitory concentration (IC50) for your specific target and cell line.[3]
-
Cell Line Integrity: Confirm that your cell lines are not contaminated (e.g., with mycoplasma) and have been recently authenticated using methods like Short Tandem Repeat (STR) profiling.[1][4][5][6] High-passage number cells can exhibit altered signaling pathways and drug responses.[1]
-
Q2: How can I confirm that this compound is engaging with its intended target in my cellular model?
A2: Verifying target engagement is a critical step to confirm that the drug is reaching and interacting with its intended kinase. A standard and effective method is to perform a Western blot to analyze the phosphorylation status of the target kinase or its direct downstream substrates.[3]
For example, if you are targeting BCR-ABL, you can probe for the phosphorylation of Crkl, a direct substrate.[7] Similarly, for Src family kinases, you can assess the autophosphorylation of Src at Y416.[8] A reduction in the phosphorylation of these targets upon this compound treatment indicates successful target engagement.
Troubleshooting Guides
Guide 1: Investigating Potential Drug Resistance
If you have ruled out technical issues with your compound and experimental setup, the lack of inhibition may be due to acquired or intrinsic resistance mechanisms in your cellular model.
Problem: this compound is not inhibiting the target kinase despite confirming compound integrity and target engagement.
This issue can be broadly categorized into two types of resistance: BCR-ABL dependent and BCR-ABL independent.
This form of resistance is often due to mutations in the kinase domain of BCR-ABL that prevent this compound from binding effectively.[9][10][11]
-
Most Common Mutation: The T315I "gatekeeper" mutation is a well-known cause of resistance to this compound.[9][10][11][12]
-
Other Mutations: Other mutations such as Q252H, E255K/V, V299L, and F317L can also confer reduced sensitivity to this compound.[11]
Troubleshooting Workflow for Suspected Kinase Domain Mutations:
Caption: Workflow for investigating kinase domain mutations.
In this scenario, the target kinase is effectively inhibited, but the cells survive and proliferate due to the activation of alternative "bypass" signaling pathways.[13][14]
-
Common Bypass Pathways:
-
Activation of the ERK1/2 pathway through overexpression of MOS and TPL2.[13]
-
Activation of the PI3K/Akt/mTOR pathway.[14]
-
Activation of other kinases such as Hck, Lyn, Met, ALK, and Axl.[13]
-
Paracrine mechanisms where a small population of resistant cells secretes growth factors (like IL-3) that protect non-mutated cells.[15]
-
Experimental Protocol: Western Blot to Detect Bypass Pathway Activation
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against key phosphorylated and total proteins in suspected bypass pathways (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Analysis: An increase or sustained phosphorylation of proteins in these pathways, despite this compound treatment, suggests the activation of a bypass mechanism.
Guide 2: Optimizing this compound Concentration and Minimizing Off-Target Effects
This compound is a multi-targeted kinase inhibitor, meaning it can inhibit several kinases other than its primary target, especially at higher concentrations.[3][16][17][18] This can lead to confounding results or toxicity that masks the intended on-target effect.
Problem: I'm observing inconsistent or unexpected results, and I suspect off-target effects.
Solution: Perform a dose-response curve and use the lowest effective concentration.
A critical step is to determine the IC50 of this compound for your target kinase in your specific cell line. This allows you to use a concentration that is potent for your target of interest while being significantly lower than the IC50 for known off-targets.[3]
Experimental Protocol: Determining IC50 using a Cell-Based Proliferation Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Compound Dilution: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point. Include a DMSO-only vehicle control.[3]
-
Treatment: Treat the cells with the different concentrations of this compound and incubate for a relevant period (e.g., 48-72 hours).[3]
-
Assay: Add the MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
This compound Target Profile:
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of known off-target kinases.
| Kinase Target | IC50 / Ki (nM) | On-Target/Off-Target |
| BCR-ABL | <1 | On-Target |
| SRC | <1 | On-Target |
| LCK | <1 | On-Target |
| c-KIT | 1-10 | On-Target/Potential Off-Target |
| PDGFRβ | 1-10 | On-Target/Potential Off-Target |
| EPHA2 | 10-100 | Off-Target |
| DDR1 | 10-100 | Off-Target |
| FLT3 | >100 | Off-Target |
Note: IC50 and Ki values can vary depending on the specific assay conditions.[18]
Signaling Pathway Diagram: On-Target vs. Off-Target Effects
Caption: Relationship between this compound concentration and target specificity.
By carefully controlling the experimental conditions, validating your reagents and cell lines, and systematically investigating potential resistance mechanisms, you can effectively troubleshoot experiments where this compound does not appear to inhibit its target kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iclac.org [iclac.org]
- 5. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Line Authentication | NIST [nist.gov]
- 7. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCR-ABL mutants spread resistance to non-mutated cells through a paracrine mechanism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dasatinib for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for using Dasatinib (B193332) in in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted tyrosine kinase inhibitor.[1] Its primary targets include the BCR-ABL fusion protein and the SRC family of kinases (SFKs), such as SRC, LCK, LYN, and FYN.[1][2] It also inhibits other kinases like c-KIT, EPHA2, and the platelet-derived growth factor receptor (PDGFRβ) at nanomolar concentrations.[1][2] By binding to the ATP-binding site of these kinases, this compound blocks their activity, thereby disrupting the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in sensitive cells.[1][3] Unlike earlier inhibitors like Imatinib, this compound can bind to both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant BCR-ABL mutations.[1][2][3]
Q2: What is a typical starting concentration range for this compound in vitro?
The effective concentration of this compound is highly dependent on the cell type and the primary kinase target being investigated.
-
For BCR-ABL positive cells (e.g., CML cell lines like K562): this compound is extremely potent, with IC50 values (the concentration that inhibits 50% of cell growth) often in the sub-nanomolar to low nanomolar range (<1 nM to 10 nM).[4][5]
-
For solid tumor cell lines (targeting SFKs or other kinases): Higher concentrations are typically required. The IC50 values often fall within the sub-micromolar to micromolar range (100 nM to 10 µM).[6][7] In these contexts, this compound may induce a cytostatic effect (growth arrest) rather than a cytotoxic one.[4]
-
For primary cells (e.g., AML or CLL blasts): Growth inhibition has been observed at concentrations below 10 µM, with effects on specific kinase phosphorylation occurring at nanomolar concentrations.[6][8]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[9][10]
Q3: How should I prepare and store this compound solutions?
This compound has pH-dependent solubility.[9] It is soluble in acidic environments but has very low solubility and can precipitate in neutral or alkaline aqueous solutions, such as cell culture media.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in dimethyl sulfoxide (B87167) (DMSO).[7] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium immediately before adding it to the cells. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[10]
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the biological question and the assay being performed.
-
Signaling Studies (e.g., Western Blot for phosphorylation): Short incubation times, from 1 to 6 hours, are often sufficient to observe inhibition of target kinase phosphorylation.[6]
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT): Longer incubation times, typically from 48 to 72 hours, are required to observe effects on cell growth and division.[7][10]
-
Apoptosis Assays (e.g., Annexin V): An intermediate incubation time, such as 24 to 48 hours, is common for detecting the induction of apoptosis.[8][11]
Performing a time-course experiment is crucial to identify the most appropriate endpoint for your specific cell line and assay.[9]
Q5: Why am I seeing inconsistent results between experiments?
Inconsistent findings in this compound experiments can stem from several factors:[9]
-
Compound Precipitation: Due to its low aqueous solubility at neutral pH, this compound can precipitate out of the culture medium, lowering its effective concentration.[9] Always inspect your culture plates for any visible precipitate.
-
Cell Line Integrity: Ensure your cell lines are free from mycoplasma contamination and are used at a low passage number. High-passage cells can exhibit altered signaling and drug responses.[9]
-
Experimental Variability: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variable results.[9] Standardizing these parameters is critical.
-
This compound Degradation: Avoid repeated freeze-thaw cycles of your stock solution. Aliquoting the stock is highly recommended.
Q6: How can I minimize off-target effects?
As a multi-kinase inhibitor, this compound can affect numerous kinases beyond its primary targets, especially at higher concentrations.[10] This can lead to unintended biological consequences. To ensure the observed effects are due to the inhibition of your target of interest:
-
Use the Lowest Effective Concentration: Perform a careful dose-response study to identify the lowest concentration that produces the desired on-target effect (e.g., inhibition of BCR-ABL or SRC phosphorylation).[10]
-
Verify Target Engagement: Use an assay like Western blotting to confirm that this compound is inhibiting the phosphorylation of its intended target at the concentrations used in your experiments.[10]
-
Use Appropriate Controls: Employ genetic controls, such as siRNA/shRNA knockdown or knockout cell lines for the intended target, to mimic the inhibitor's effect. If the genetic approach phenocopies the inhibitor, it provides strong evidence for an on-target effect.[10]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Observed Effect | 1. Concentration too low: The IC50 for your cell line may be higher than the concentrations tested. 2. Compound Inactivity: The this compound stock may have degraded. 3. Cell Resistance: The target kinase may not be expressed, or the cells may have resistance mechanisms (e.g., T315I mutation for BCR-ABL, drug efflux pumps).[3][12] 4. Precipitation: The drug precipitated out of the culture medium.[9] | 1. Perform a broad dose-response curve, extending to higher concentrations (e.g., up to 20 µM).[13] 2. Prepare a fresh stock solution of this compound. 3. Verify target expression in your cell line via Western blot or qPCR. Sequence the kinase domain if resistance mutations are suspected. 4. Prepare fresh dilutions immediately before use and ensure the final DMSO concentration is minimal. |
| High Cell Death Even at Low Concentrations | 1. Cell Line Hypersensitivity: Your cells may be exceptionally sensitive to this compound. 2. DMSO Toxicity: The final DMSO concentration in the media may be too high. 3. Calculation Error: The stock solution concentration or dilution calculations may be incorrect. 4. Off-Target Toxicity: The observed cytotoxicity may be due to the inhibition of an essential kinase other than your primary target.[10] | 1. Test a lower range of concentrations (e.g., picomolar to low nanomolar). 2. Ensure the final DMSO concentration does not exceed 0.1-0.5%. Always include a vehicle-only control. 3. Double-check all calculations and the molecular weight of the this compound powder. 4. Attempt to rescue the phenotype with a genetic manipulation that reactivates the intended target pathway. |
| Inconsistent IC50 Values | 1. Variable Cell Seeding: Inconsistent starting cell numbers will affect the final viability readout. 2. Cell Passage Number: Using cells at different passage numbers can lead to different drug sensitivities.[9] 3. Assay Timing: Variations in the timing of drug addition or assay readout. 4. Edge Effects: In 96-well plates, wells on the edge can experience more evaporation, concentrating the drug. | 1. Use a cell counter to ensure consistent cell seeding density. Allow cells to adhere overnight before treatment.[10] 2. Maintain a consistent range of passage numbers for all experiments. 3. Standardize all incubation times precisely. 4. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| Precipitate Observed in Culture Medium | 1. Poor Solubility: this compound has low solubility at the neutral pH of cell culture media. 2. High Concentration: The working concentration is too high for the drug to remain in solution. | 1. Ensure the DMSO stock is fully dissolved before diluting into the medium. Add the diluted drug to the cells immediately after preparation. 2. If high concentrations are needed, consider using specialized solubilizing agents, but validate their effects on the cells first. |
Section 3: Key Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (MTT)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Preparation: Prepare a serial dilution of this compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration like 10 µM.[10] Remember to prepare a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experiment, typically 48-72 hours.[10]
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate on a plate reader at 570 nm.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Assessing Target Inhibition via Western Blotting
This protocol is used to verify that this compound is inhibiting the phosphorylation of its target kinase.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for a short duration (e.g., 1-4 hours). Include an untreated and a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like a BCA assay.[9]
-
Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-SRC) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein and/or a housekeeping protein like GAPDH or β-actin.
Section 4: Data & Pathway Visualizations
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Context | Reported IC50 | Citation(s) |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | <1 nM - 1 nM | [4][5] |
| M07ep210 | Leukemia | BCR-ABL | 0.07 nM | [5] |
| Mo7e-KitD816H | Myeloid Leukemia | Activating c-Kit mutation | 5 nM | [6] |
| CTV-1 | Leukemia | BCR-ABL | 13 nM | [4] |
| HTLA-230 | Neuroblastoma | SFK/c-Kit | ~200 nM | [7] |
| SH-EP | Neuroblastoma | SFK/c-Kit | ~250 nM | [7] |
| MV4-11 | Myeloid Leukemia | Flt3-ITD | ~3-6 µM (GI50) | [6] |
| MCF7 | Breast Cancer | SFK | ~1.6 µM | [14] |
Note: IC50/GI50 values can vary between studies due to different assay conditions (e.g., incubation time, cell density, specific assay used).
Diagrams
Caption: this compound inhibits BCR-ABL and SRC kinases, blocking proliferation pathways.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. This compound in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of tyrosine kinase inhibitor this compound in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo, ex vivo and in vitro this compound activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Examining the Effects of this compound, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Imatinib and this compound Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dasatinib Resistance in Cell Lines
Welcome to the technical support center for researchers encountering Dasatinib (B193332) resistance in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of resistance and explore potential strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity. What are the common reasons for this acquired resistance?
A1: Acquired resistance to this compound can arise from several molecular mechanisms. The most common reasons include:
-
On-target mutations: Point mutations in the drug's target protein can prevent this compound from binding effectively. In Chronic Myeloid Leukemia (CML) cell lines, mutations in the BCR-ABL1 kinase domain are a primary cause of resistance.[1][2][3] The T315I mutation is a well-known example that confers resistance to this compound.[3][4] In lung cancer cell lines with DDR2 mutations, a "gatekeeper" mutation like T654I in DDR2 can emerge.[5][6][7]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound. This can involve the upregulation of pathways such as:
-
MEK/ERK pathway: Activation of this pathway downstream of RAS can confer resistance, for instance, through the loss of NF1.[5][6][7][8]
-
PI3K/AKT/mTOR pathway: This is a crucial survival pathway that can be activated to promote cell survival despite this compound treatment.[9]
-
STAT3 pathway: Activation of STAT3, often mediated by the bone marrow microenvironment, can protect cancer cells from this compound-induced apoptosis.[10][11][12][13]
-
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[14][15]
-
Alternative splicing of the target gene: In CML, alternative splicing of BCR-ABL1 mRNA can produce truncated or altered protein variants that are no longer effectively inhibited by this compound.[16][17][18][19]
Q2: How can I determine the specific mechanism of this compound resistance in my cell line?
A2: A multi-step experimental approach is recommended to identify the resistance mechanism:
-
Sequence the target gene: Perform Sanger or next-generation sequencing of the this compound target in your cell line (e.g., BCR-ABL1 in CML, DDR2 in certain lung cancers) to check for acquired mutations.[1][5][7]
-
Analyze key signaling pathways: Use Western blotting to examine the phosphorylation status (and therefore activation) of key proteins in bypass pathways, such as ERK, AKT, and STAT3, in your resistant cells compared to the parental sensitive cells.[8][10]
-
Assess drug efflux: Employ flow cytometry-based assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to determine if drug efflux is increased in your resistant cells. Alternatively, you can measure the intracellular concentration of this compound.[14][15]
-
Investigate alternative splicing: Use RT-PCR with primers flanking the potential splice sites in the target gene's mRNA to look for splice variants in your resistant cells.[16][19]
Troubleshooting Guides
Issue 1: My CML cell line (e.g., K562) has become resistant to this compound, and I suspect a BCR-ABL1 mutation.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct | Next Steps |
| 1. Confirm Resistance | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both parental and suspected resistant cells. | The IC50 value for the resistant cell line will be significantly higher than the parental line. | Proceed to mutation analysis. |
| 2. Sequence BCR-ABL1 Kinase Domain | Extract RNA from both cell lines, reverse transcribe to cDNA, and PCR amplify the BCR-ABL1 kinase domain. Sequence the PCR product. | Identification of a known resistance-conferring mutation (e.g., T315I, F317L) in the resistant cell line.[1][3][4] | Consider switching to a third-generation TKI like Ponatinib (B1185), which is effective against the T315I mutation.[20] |
| 3. Test Alternative TKIs | Perform cell viability assays with other TKIs such as Imatinib, Nilotinib, and Ponatinib. | The resistance profile will vary depending on the specific mutation. For example, T315I is resistant to Imatinib, Nilotinib, and this compound, but sensitive to Ponatinib.[21] | Select an effective TKI based on the mutation profile. |
Issue 2: My lung cancer cell line with a DDR2 mutation is now resistant to this compound, and I suspect activation of a bypass pathway.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct | Next Steps |
| 1. Confirm Resistance and Rule Out On-Target Mutations | Perform a this compound dose-response assay and sequence the DDR2 gene. | Increased IC50 for this compound with no new mutations in DDR2.[5][7] | Investigate bypass signaling pathways. |
| 2. Analyze ERK and AKT Pathway Activation | Perform Western blot analysis on lysates from parental and resistant cells (treated with and without this compound) using antibodies against phospho-ERK, total-ERK, phospho-AKT, and total-AKT. | Increased basal and/or sustained phosphorylation of ERK and/or AKT in the resistant cell line, even in the presence of this compound.[5][8] | Test the efficacy of combination therapy. |
| 3. Test Combination Therapy | Treat the resistant cells with this compound in combination with a MEK inhibitor (e.g., Trametinib) or a PI3K/mTOR inhibitor. | The combination treatment should restore sensitivity and induce cell death more effectively than either drug alone.[8] | Further validate the role of the specific bypass pathway. |
Quantitative Data Summary
Table 1: Examples of this compound GI50/IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | State | This compound GI50/IC50 | Reference |
| NCI-H2286 | Lung Squamous Cell Carcinoma | Parental | ~10 nM | [5][7] |
| NCI-H2286-DR | Lung Squamous Cell Carcinoma | This compound-Resistant | >1 µM | [5][7] |
| HCC-366 | Lung Squamous Cell Carcinoma | Parental | ~20 nM | [5][7] |
| HCC-366-DR | Lung Squamous Cell Carcinoma | This compound-Resistant | >1 µM | [5][7] |
| K562 | Chronic Myeloid Leukemia | Parental | ~1 nM | [22] |
| K562 BMS-R | Chronic Myeloid Leukemia | This compound-Resistant | ~25 µM | [22] |
| TF-1/BCR-ABL | Erythroleukemia | Parental | ~0.75 nM | [22] |
| TF-1/BCR-ABL BMS-R | Erythroleukemia | This compound-Resistant | ~15 µM | [22] |
Key Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
BCR-ABL1 Kinase Domain Sequencing
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cell pellets using a commercial kit and synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers.
-
Sequence Analysis: Align the obtained sequences to the ABL1 reference sequence to identify any mutations.
Visualizations
Caption: Overview of this compound resistance mechanisms.
References
- 1. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired resistance to this compound in lung cancer cell lines conferred by DDR2 gatekeeper mutation and NF1 loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stat3 contributes to resistance toward BCR-ABL inhibitors in a bone marrow microenvironment model of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of STAT3 in Transformation and Drug Resistance in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound cellular uptake and efflux in chronic myeloid leukemia cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A CML Patient Carrying BCR::ABL1 Splicing Variants Did Not Experience Blast Crisis for 15 Years without Responding to Various TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. academic.oup.com [academic.oup.com]
- 21. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and this compound resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
Technical Support Center: Managing Dasatinib Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Dasatinib precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium from a DMSO stock solution?
A1: This is a common issue that arises from the significant difference in solvent properties between DMSO and your aqueous culture medium. This compound is a hydrophobic molecule with poor aqueous solubility.[1] While it readily dissolves in an organic solvent like DMSO, introducing this concentrated stock into the aqueous environment of the culture medium can cause the compound to "crash out" of the solution as the DMSO is diluted.[1] The aqueous medium is unable to maintain the this compound in a dissolved state at higher concentrations.[1]
Q2: What are the signs of this compound precipitation in my cell culture?
A2: Precipitation can manifest in several ways:
-
Visible particles: You may see small, crystalline-like particles floating in the medium or settled at the bottom of your culture vessel.
-
Cloudiness or turbidity: The medium may appear cloudy or hazy upon the addition of this compound.
-
Inconsistent experimental results: Precipitation can lead to a lower effective concentration of the drug in solution, resulting in variability and poor reproducibility in your assays.[2]
Q3: Can the pH of my culture medium affect this compound solubility?
A3: Yes, the solubility of this compound is pH-dependent.[2][3] Its aqueous solubility decreases significantly as the pH increases above 4.0.[3] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which is a range where this compound's aqueous solubility is very low.[4][5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Due to its poor aqueous solubility, this compound stock solutions should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[4][5][6] Dimethylformamide (DMF) is another suitable option.[4][5]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To minimize cytotoxicity, the final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%.[1] However, for some poorly soluble compounds, a slightly higher concentration may be necessary to maintain solubility.[1] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[1]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the culture medium.
This is often due to the rapid change in solvent environment. Here are some strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining drug solubility.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.[1]
-
Enhance Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] This prevents localized high concentrations that are prone to precipitation.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes aid in dissolution.[7]
Issue: this compound precipitates over time during incubation.
Delayed precipitation can be caused by factors such as temperature fluctuations or changes in medium composition.
-
Maintain Stable Temperature: Use a heated stage during microscopy to prevent temperature drops.[1] Minimize the time that culture plates are outside the incubator.[1]
-
Use Buffered Media: Employ a well-buffered culture medium, possibly supplemented with HEPES, to maintain a stable pH throughout your experiment.[1]
-
Check for Serum Protein Interactions: If using low-serum or serum-free media, consider that the absence of proteins may reduce the solubility of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~14.3 mg/mL to 200 mg/mL | [3][4][5][6] |
| DMF | ~25 mg/mL | [4][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
| Water | Very poorly soluble / Insoluble | [3][6] |
| Ethanol | Very poorly soluble / Insoluble | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 4.88 mg per 1 mL of DMSO.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6][7]
-
Store the aliquots at -20°C or -80°C, protected from light.[6][7]
Protocol 2: Diluting this compound for Cell Culture Treatment (Stepwise Method)
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed for your final desired concentration.
-
In a sterile tube, prepare an intermediate dilution by adding the required volume of the 10 mM stock solution to a small volume of pre-warmed (37°C) complete cell culture medium. For example, a 1:10 dilution.
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration.
-
Mix the final solution thoroughly by gentle swirling or inversion before adding it to your cells.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Dasatinib In Vivo Dosing and Toxicity Management: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Dasatinib (B193332) dosage in in vivo studies due to toxicity. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A recommended starting dose for this compound in mice can vary depending on the cancer model and research question. Based on published studies, a common starting dose for efficacy studies is in the range of 10-30 mg/kg, administered daily by oral gavage.[1][2] Some studies have used doses as low as 1.25-2.5 mg/kg to investigate pharmacodynamic effects, while dose-ranging studies for toxicity have gone up to 150 mg/kg.[3][4]
Q2: How do I prepare this compound for oral administration to mice?
This compound has low aqueous solubility. A common and effective method for preparing this compound for oral gavage in mice is to use an 80 mM citrate (B86180) buffer with a pH of 3.1.[5] An alternative vehicle that has been reported is a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and sterile water.[5] It is recommended to prepare the dosing solution fresh daily.[5]
Q3: What are the most common toxicities observed with this compound in in vivo studies?
Based on preclinical data, the most common toxicities associated with this compound in animal models include:
-
Myelosuppression: Characterized by a decrease in white blood cells (leukopenia, neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[6][7]
-
Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, vomiting, and hemorrhage.[6]
-
Organ-related Toxicities: Effects on the liver (elevated AST and ALT), kidneys, and heart have been observed at higher doses.[6]
-
Pleural Effusion: Accumulation of fluid in the space between the lungs and the chest wall, a known side effect in humans, has also been modeled in rats.[8]
-
Embryo-fetal Toxicity: this compound has been shown to be teratogenic in rats and rabbits.[6]
Q4: How can I monitor for this compound-induced toxicity in my animal studies?
Regular monitoring is crucial for early detection of toxicity. Key monitoring parameters include:
-
Body Weight: Measure body weight two to three times per week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.[1]
-
Clinical Signs: Observe animals daily for any signs of distress, such as lethargy, ruffled fur, hunched posture, or changes in behavior.
-
Hematology: Perform complete blood counts (CBCs) to monitor for myelosuppression. This can be done at baseline and then weekly or bi-weekly, depending on the dose and expected toxicity.
-
Serum Chemistry: At the end of the study, or if toxicity is suspected, serum chemistry analysis can be performed to assess liver and kidney function.
Troubleshooting Guide: Managing this compound-Induced Toxicity
This guide provides recommendations for managing common toxicities observed during in vivo studies with this compound. These are general guidelines and may need to be adapted based on the specific experimental model and institutional guidelines.
| Observed Toxicity | Severity | Recommended Action |
| Body Weight Loss | 10-15% | Continue dosing but monitor animals daily. Consider providing supplemental nutrition or hydration. |
| >15-20% | Interrupt dosing. Resume at a reduced dose (e.g., 25-50% reduction) once body weight has stabilized or returned to baseline. | |
| >20% or accompanied by severe clinical signs | Euthanize the animal according to institutional guidelines. | |
| Myelosuppression | Neutropenia (ANC < 1.0 x 10⁹/L) or Thrombocytopenia (Platelets < 50 x 10⁹/L) | Interrupt dosing until cell counts recover. Resume at the original dose if recovery is within 7 days. For recurrent or prolonged cytopenia, resume at a reduced dose.[9] |
| Gastrointestinal Toxicity | Mild to moderate diarrhea | Provide supportive care (e.g., hydration). If it persists, consider a dose reduction. |
| Severe diarrhea or hemorrhage | Interrupt dosing immediately. Provide supportive care. If the animal recovers, resume at a significantly reduced dose. | |
| Pleural Effusion | Asymptomatic, detected by imaging | Consider dose reduction and continue to monitor closely. |
| Symptomatic (e.g., difficulty breathing) | Interrupt dosing. Provide veterinary care. Discontinue this compound treatment for that animal. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Citrate Buffer)
Materials:
-
This compound powder
-
Citric Acid, Monohydrate
-
Sodium Citrate, Dihydrate
-
Sterile, deionized water
-
pH meter
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stir plate and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare 80 mM Citrate Buffer (pH 3.1):
-
Dissolve approximately 1.54 g of citric acid monohydrate and 0.23 g of sodium citrate dihydrate in about 90 mL of sterile water.
-
Use a pH meter to adjust the pH to 3.1 with dilute HCl or NaOH as needed.
-
Bring the final volume to 100 mL with sterile water.
-
Filter-sterilize the buffer using a 0.22 µm filter.[5]
-
-
Prepare this compound Dosing Solution:
-
For a target dose of 30 mg/kg in a 20 g mouse, a common dosing volume is 100 µL (0.1 mL). This would require a 6 mg/mL solution.
-
Calculate the required amount of this compound powder and citrate buffer.
-
Add the this compound powder to the appropriate volume of citrate buffer.
-
Use a magnetic stir plate to dissolve the powder completely. Gentle warming may be required.
-
Prepare the dosing solution fresh each day.[5]
-
Protocol 2: Determination of Maximum Tolerated Dose (MTD) of this compound
Objective: To determine the highest dose of this compound that can be administered chronically without causing dose-limiting toxicities.
Methodology:
-
Animal Model: Use the same strain, sex, and age of animals as planned for the efficacy studies.
-
Dose Escalation:
-
Start with a dose expected to be well-tolerated (e.g., 10 mg/kg/day).
-
Use cohorts of 3-5 mice per dose level.
-
Escalate the dose in subsequent cohorts by a fixed factor (e.g., 1.5x or 2x).
-
-
Dosing and Monitoring:
-
Administer this compound daily for at least 14-21 days.
-
Monitor body weight and clinical signs daily.
-
Collect blood for hematology analysis at baseline and at the end of the treatment period.
-
-
Dose-Limiting Toxicity (DLT) Criteria: A DLT is typically defined as:
-
20% body weight loss.
-
Death of the animal due to toxicity.
-
Severe, irreversible clinical signs of toxicity.
-
Grade 4 hematological toxicity (e.g., severe neutropenia or thrombocytopenia).
-
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one animal in the cohort experiences a DLT.
Visualizations
Caption: this compound inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Caption: A generalized workflow for determining the Maximum Tolerated Dose (MTD).
Caption: A logical flowchart for making dose adjustments based on toxicity severity.
References
- 1. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces lung vascular toxicity and predisposes to pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Validation & Comparative
Dasatinib versus Imatinib: A Comparative Guide for Newly Diagnosed Chronic Myeloid Leukemia
A comprehensive analysis of two frontline tyrosine kinase inhibitors in the treatment of chronic phase chronic myeloid leukemia (CML), supported by clinical trial data and detailed experimental methodologies.
This guide provides a detailed comparison of Dasatinib (B193332) and Imatinib (B729), two prominent tyrosine kinase inhibitors (TKIs) utilized as first-line therapy for newly diagnosed chronic phase chronic myeloid leukemia (CML-CP). The information presented is targeted towards researchers, scientists, and drug development professionals, offering an objective overview of the drugs' performance, supported by quantitative data from the pivotal DASISION clinical trial and detailed descriptions of the key experimental protocols used to assess treatment efficacy.
Efficacy and Clinical Outcomes
The DASISION (this compound versus Imatinib Study in Treatment-Naive CML Patients) trial, a phase 3, open-label, randomized study, provides the most robust long-term comparative data for this compound and Imatinib in the frontline setting. Patients with newly diagnosed CML-CP were randomized to receive either this compound 100 mg once daily or Imatinib 400 mg once daily.
This compound has demonstrated faster and deeper molecular and cytogenetic responses compared to Imatinib.[1][2][3] While long-term overall survival (OS) and progression-free survival (PFS) rates are similar between the two drugs, the higher rates of early and deep responses with this compound are considered crucial for better long-term outcomes.[4][5]
Key Efficacy Endpoints from the DASISION Trial
| Efficacy Endpoint | Timepoint | This compound (n=259) | Imatinib (n=260) | P-value |
| Confirmed Complete Cytogenetic Response (cCCyR) | By 12 months | 77% | 66% | 0.007[2][3] |
| By 24 months | 80% | 74% | -[1] | |
| Major Molecular Response (MMR) | By 12 months | 46% | 28% | <0.0001[2][3] |
| By 24 months | 64% | 46% | <0.0001[1][6] | |
| By 5 years (cumulative) | 76% | 64% | 0.0022[4][5] | |
| MR4.5 (BCR-ABL1 ≤0.0032%) | By 24 months | 17% | 8% | 0.0032[6] |
| By 5 years (cumulative) | 42% | 33% | 0.0251[4][5] | |
| Progression to Accelerated/Blast Phase | By 5 years | 5% | 7% | -[4][5] |
| Progression-Free Survival (PFS) | At 5 years | 85% | 86% | -[4][5] |
| Overall Survival (OS) | At 5 years | 91% | 90% | -[5] |
Safety and Tolerability Profiles
Both this compound and Imatinib have manageable safety profiles, though the types of common adverse events differ.
| Adverse Event (Any Grade) | This compound | Imatinib |
| Hematologic | ||
| Neutropenia | Higher | Lower |
| Thrombocytopenia | Higher | Lower |
| Anemia | Higher | Lower |
| Non-Hematologic | ||
| Pleural Effusion | 28% | 0.8%[4][5] |
| Fluid Retention | Lower | Higher[1] |
| Superficial Edema | Lower | Higher[1] |
| Myalgia | Lower | Higher[1] |
| Nausea and Vomiting | Lower | Higher[7] |
| Rash | Lower | Higher[1] |
| Headache | 33% (in switchers) | - |
| Fatigue | 23% (in switchers) | - |
Note: Some adverse event data for this compound is from a study of patients who switched from Imatinib.
Pleural effusion is a notable adverse event associated with this compound, with the highest incidence in the first year of treatment.[4] Conversely, Imatinib is more frequently associated with fluid retention, superficial edema, and muscle cramps.[1][7]
Mechanism of Action
Both this compound and Imatinib are tyrosine kinase inhibitors that target the BCR-ABL1 oncoprotein, the hallmark of CML. However, their binding mechanisms and target profiles differ.
Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its activation. This compound is a more potent inhibitor and can bind to both the active and inactive conformations of the ABL kinase domain. This broader activity may contribute to its faster and deeper responses.
Experimental Protocols
Accurate and standardized monitoring of treatment response is critical in the management of CML. The two primary methods used in the DASISION trial and routine clinical practice are conventional cytogenetics and quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Chromosome Banding Analysis for Complete Cytogenetic Response (CCyR)
Objective: To detect and quantify the percentage of Philadelphia chromosome-positive (Ph+) metaphases in a bone marrow sample. A complete cytogenetic response (CCyR) is defined as the absence of Ph+ metaphases.
Methodology:
-
Sample Collection and Culture: Bone marrow aspirate is collected and cultured in vitro to stimulate cell division and obtain a sufficient number of metaphase cells.
-
Harvesting and Metaphase Preparation: Cultured cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and fixed.
-
Chromosome Banding: The prepared chromosome slides are treated with trypsin and stained with Giemsa (G-banding) to produce a characteristic pattern of light and dark bands on each chromosome.
-
Microscopic Analysis: A minimum of 20 metaphases are analyzed under a microscope to identify the Philadelphia chromosome, a shortened chromosome 22 resulting from the t(9;22) translocation.
-
Reporting: The percentage of Ph+ metaphases is reported. CCyR is achieved when 0% of the analyzed metaphases are Ph-positive.
References
- 1. This compound or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Final 5-Year Study Results of DASISION: The this compound Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ASCO Post [ascopost.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Outcomes of switching to this compound after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dasatinib and Nilotinib in Chronic Myeloid Leukemia
A definitive guide for researchers and drug development professionals on the efficacy of second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This document provides a comprehensive analysis of Dasatinib (B193332) and Nilotinib (B1678881), supported by quantitative data, detailed experimental methodologies, and illustrative pathway and workflow diagrams.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells. The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.
Imatinib (B729) was the first-in-class TKI, but the development of resistance and intolerance necessitated the creation of second-generation TKIs, including this compound and Nilotinib. Both drugs have demonstrated superior efficacy to imatinib in achieving earlier and deeper molecular responses. This guide provides a detailed comparison of the efficacy of this compound and Nilotinib, drawing upon data from key clinical trials to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Data-Driven Overview
The efficacy of this compound and Nilotinib in treating CML is primarily assessed by monitoring the reduction of the leukemic burden. This is measured through cytogenetic and molecular responses, which correlate with long-term outcomes such as progression-free survival (PFS) and overall survival (OS).
Key Efficacy Endpoints:
-
Complete Hematologic Response (CHR): Normalization of peripheral blood counts and absence of CML-related symptoms.
-
Complete Cytogenetic Response (CCyR): Absence of Philadelphia chromosome-positive (Ph+) metaphases in the bone marrow.[1]
-
Major Molecular Response (MMR): A ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, equivalent to a BCR-ABL1/ABL1 ratio of ≤0.1% on the International Scale (IS).[1][2][3]
-
Deep Molecular Response (DMR): A further reduction in BCR-ABL1 transcript levels. This includes:
Achieving rapid and deep molecular responses is a critical therapeutic goal, as it is associated with a lower risk of disease progression and is a prerequisite for considering treatment-free remission (TFR).[4]
Efficacy Data in Newly Diagnosed Chronic Phase CML (First-Line Treatment)
Multiple studies have compared the efficacy of this compound and Nilotinib against Imatinib in newly diagnosed CML patients. While direct head-to-head trials are limited, indirect comparisons and some randomized studies provide valuable insights.
| Efficacy Endpoint | This compound (DASISION Trial) | Nilotinib (ENESTnd Trial) | Notes |
| CCyR by 12 months | 77% | 80% | Both are significantly superior to Imatinib (66% and 65% respectively).[5] |
| MMR by 12 months | 46% | 44% (300mg BID) | Both are significantly superior to Imatinib (28% and 22% respectively).[5] |
| MR4.5 by 18 months | 30.8% | 32.6% | From the JALSG CML212 head-to-head trial, showing no significant difference.[4] |
Efficacy Data in Imatinib-Resistant or -Intolerant CML (Second-Line Treatment)
This compound and Nilotinib are crucial options for patients who fail or are intolerant to Imatinib.
| Efficacy Endpoint | This compound | Nilotinib | Notes |
| CCyR | ~45% (2-year)[6] | ~41% (2-year)[6] | Rates in imatinib-resistant patients. |
| MMR at 12 months | 73.5% | 76.9% | From a real-world retrospective study.[7] |
| Progression-Free Survival | Lower risk of progression with Nilotinib in one retrospective study.[8] | Higher PFS in the same retrospective study.[8] | Findings may be subject to confounders. |
Experimental Protocols
The monitoring of treatment efficacy in CML relies on standardized laboratory procedures. The following are detailed methodologies for the key experiments cited.
Bone Marrow Cytogenetics for Assessment of Cytogenetic Response
Objective: To determine the percentage of Philadelphia chromosome-positive (Ph+) metaphases in bone marrow cells.
Methodology:
-
Sample Collection: A bone marrow aspirate is collected from the posterior iliac crest under local anesthesia.
-
Cell Culture: The aspirate is cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) for 24-48 hours to stimulate cell division.
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.
-
Harvesting and Hypotonic Treatment: Cells are harvested, treated with a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Cells are fixed using a mixture of methanol (B129727) and acetic acid (3:1 ratio).
-
Slide Preparation and Banding: The fixed cell suspension is dropped onto microscope slides, and chromosomes are treated with trypsin and stained with Giemsa (G-banding) to visualize the characteristic banding patterns.
-
Karyotyping: At least 20 metaphase spreads are analyzed under a microscope to identify the Philadelphia chromosome and determine the percentage of Ph+ cells.[9]
Response Criteria (European LeukemiaNet): [1]
-
Complete (CCyR): 0% Ph+ metaphases
-
Partial (PCyR): 1-35% Ph+ metaphases
-
Minor: 36-65% Ph+ metaphases
-
Minimal: 66-95% Ph+ metaphases
-
None: >95% Ph+ metaphases
Quantitative Reverse Transcription PCR (qRT-PCR) for BCR-ABL1 Transcript Levels
Objective: To quantify the amount of BCR-ABL1 mRNA relative to a control gene to determine the level of molecular response.
Methodology:
-
Sample Collection: Peripheral blood is collected in EDTA tubes.
-
RNA Extraction: Total RNA is extracted from the whole blood or from the buffy coat layer after centrifugation.
-
cDNA Synthesis (Reverse Transcription): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[10]
-
Real-Time Quantitative PCR (qPCR): The cDNA is used as a template for qPCR. The reaction mix includes primers and probes specific for the BCR-ABL1 fusion transcript and a stable housekeeping gene (e.g., ABL1, GUSB, or BCR) for normalization. The qPCR instrument monitors the fluorescence emitted during the amplification of the target and control genes in real-time.[10][11]
-
Quantification: The level of BCR-ABL1 transcripts is quantified relative to the control gene. Results are reported on the International Scale (IS) to allow for standardization across different laboratories.[12]
Molecular Response Milestones (European LeukemiaNet): [3]
-
Major Molecular Response (MMR / MR3): BCR-ABL1/ABL1 IS ≤ 0.1%
-
Deep Molecular Response (DMR):
-
MR4: BCR-ABL1/ABL1 IS ≤ 0.01%
-
MR4.5: BCR-ABL1/ABL1 IS ≤ 0.0032%
-
Visualizing the Mechanisms and Workflows
BCR-ABL1 Signaling Pathway and TKI Inhibition
The BCR-ABL1 oncoprotein activates a multitude of downstream signaling pathways that promote cell proliferation and survival. This compound and Nilotinib effectively inhibit the tyrosine kinase activity of BCR-ABL1, thereby blocking these pathways.
Caption: BCR-ABL1 signaling pathways and points of inhibition by this compound and Nilotinib.
Experimental Workflow for CML Monitoring
The clinical management of CML involves a systematic workflow for monitoring treatment response.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Quantitative BCR-ABL1 RQ-PCR fusion transcript monitoring in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. European LeukemiaNet 2020 recommendations for treating chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib vs this compound in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative efficacy of imatinib, this compound and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Second-line use of this compound and nilotinib in a real-world patient population with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib Overcomes Imatinib Resistance in CML Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dasatinib's efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) models, supported by experimental data. We delve into the molecular mechanisms of resistance and the potent action of This compound (B193332), presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Imatinib (B729) Resistance in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 tyrosine kinase. Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL1 kinase, leading to high rates of hematologic and cytogenetic remission. However, a significant portion of patients develop resistance to imatinib, posing a major clinical challenge.
The primary mechanism of imatinib resistance is the acquisition of point mutations within the ABL kinase domain of the BCR-ABL1 fusion protein. These mutations can interfere with imatinib binding or stabilize the active conformation of the kinase, to which imatinib has a low affinity.[1] Other mechanisms of resistance include amplification of the BCR-ABL1 gene and activation of alternative signaling pathways.[2]
This compound: A Potent Second-Generation TKI
This compound is a potent, second-generation TKI that has demonstrated significant efficacy in patients with imatinib-resistant or -intolerant CML.[3] Structurally distinct from imatinib, this compound is a multi-targeted inhibitor that effectively targets not only the wild-type BCR-ABL1 kinase but also most of the imatinib-resistant mutants, with the notable exception of the T315I mutation.[4] Furthermore, this compound is a potent inhibitor of SRC family kinases, which can contribute to BCR-ABL1-independent resistance mechanisms.[5]
Comparative Efficacy: this compound vs. Imatinib
Experimental data consistently demonstrates the superior potency of this compound in overcoming imatinib resistance. This is evident in both in vitro studies using CML cell lines harboring various BCR-ABL1 mutations and in clinical trials involving patients who have failed imatinib therapy.
In Vitro Potency Against Imatinib-Resistant Mutants
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and imatinib against cell lines expressing wild-type BCR-ABL1 and various imatinib-resistant mutants.
| BCR-ABL1 Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (Imatinib/Dasatinib) |
| Wild-type | 0.5 - 1.0 | 250 - 500 | 250 - 1000 |
| G250E | 2.5 | >10,000 | >4000 |
| Y253H | 1.0 | >10,000 | >10000 |
| E255K | 4.0 | >10,000 | >2500 |
| M351T | 0.6 | 2,500 | 4167 |
| F359V | 1.5 | 5,000 | 3333 |
| T315I | >200 | >10,000 | - |
Note: IC50 values are approximate and can vary depending on the specific cell line and experimental conditions. Data compiled from multiple sources.
Clinical Response in Imatinib-Resistant CML
Clinical trials have corroborated the in vitro findings, showing high rates of hematologic and cytogenetic responses to this compound in patients with CML who are resistant or intolerant to imatinib.
| Clinical Trial (Phase) | Patient Population | This compound Dosage | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) |
| START-R (Phase 2) | Imatinib-resistant CP-CML | 70 mg twice daily | 53% | 44% |
| CA180-034 (Phase 3) | Imatinib-resistant/-intolerant CP-CML | 100 mg once daily | 63% | 50% |
CP-CML: Chronic Phase Chronic Myeloid Leukemia. Data from clinical trial publications.[2][6]
Signaling Pathways and Mechanism of Action
The constitutive activity of the BCR-ABL1 kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. Imatinib resistance, often mediated by kinase domain mutations, leads to the reactivation of these pathways despite treatment. This compound, by effectively inhibiting the mutated BCR-ABL1 kinase and SRC family kinases, can shut down these pro-survival signals.
Caption: BCR-ABL1 signaling pathways and points of inhibition by Imatinib and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in imatinib-resistant CML models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture: Culture imatinib-sensitive and -resistant CML cell lines (e.g., K562, Ba/F3 expressing various BCR-ABL1 mutants) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and imatinib in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
-
Cell Lysis: Treat CML cells with this compound or imatinib for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BCR-ABL1 (pY245), total BCR-ABL1, phospho-STAT5 (pY694), total STAT5, phospho-ERK1/2 (pT202/pY204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound demonstrates superior efficacy over imatinib in preclinical models of imatinib-resistant CML. Its ability to potently inhibit a wide range of BCR-ABL1 kinase domain mutants and to target SRC family kinases provides a strong rationale for its use in patients who have developed resistance to first-line imatinib therapy. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the mechanisms of TKI resistance and to evaluate novel therapeutic strategies for CML.
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in imatinib‐resistant or ‐intolerant chronic‐phase, chronic myeloid leukemia patients: 7‐year follow‐up of study CA180‐034 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dasatinib Target Engagement in Cells: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in drug discovery, ensuring that a therapeutic agent effectively interacts with its intended molecular target within a cellular context. This guide provides a comparative analysis of experimental data for the tyrosine kinase inhibitor Dasatinib and its alternatives, Imatinib and Nilotinib, in engaging their primary target, the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1]
This compound is a potent, orally active, multi-target tyrosine kinase inhibitor that targets several kinases, with a primary focus on the BCR-ABL fusion protein and SRC family kinases (SFKs).[2] By binding to the ATP-binding site of these kinases, this compound inhibits their activity, thereby disrupting downstream signaling pathways that promote cancer cell growth and survival.[2]
This guide offers a comprehensive overview of various methods to validate this compound's target engagement, complete with quantitative comparisons, detailed experimental protocols, and illustrative diagrams to aid researchers in selecting the most suitable assays for their needs.
Quantitative Comparison of Target Engagement
The following table summarizes key quantitative data from various assays used to measure the target engagement of this compound and its alternatives, Imatinib and Nilotinib, with the BCR-ABL kinase. These metrics are crucial for comparing the potency and binding affinity of these inhibitors.[1]
| Drug | Assay Type | Target | Cell Line | IC50 (nM) | Kd (nM) | Thermal Shift (ΔTm °C) |
| This compound | Kinase Assay | Wild-type Abl | - | 0.6[1] | - | Not Detected[1] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 0.8 - 7.4[1] | - | - | |
| Imatinib | Kinase Assay | Wild-type Abl | - | 280[1] | 8.4 - 10[1] | - |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 480 - 3475[1] | - | - | |
| Nilotinib | Kinase Assay | Wild-type Abl | - | 15[1] | - | - |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | Ba/F3 | 15 - 450[1] | - | - |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation. A lower IC50 value indicates greater potency. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. The lack of a detectable thermal shift for this compound with BCR-ABL in some Cellular Thermal Shift Assay (CETSA) studies may be due to technical limitations of the assay for this specific interaction.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the BCR-ABL signaling pathway, the experimental workflows for key target engagement assays, and the logical relationship of validating target engagement.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for common this compound target engagement assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct physical interaction between a drug and its target protein in a cellular environment.[1]
-
Cell Culture and Treatment:
-
Culture K562 cells (a human CML cell line endogenously expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% FBS.[1]
-
Seed cells in a multi-well plate at an appropriate density.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.[1]
-
-
Thermal Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.[1]
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.[1]
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the soluble target protein (e.g., BCR-ABL or SRC) using a detection method such as Western blotting or an immunoassay.[1]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, target engagement.
-
Western Blot for Downstream Substrate Phosphorylation
This method assesses target engagement indirectly by measuring the inhibition of the kinase's catalytic activity. A reduction in the phosphorylation of a known downstream substrate indicates that the upstream kinase has been inhibited.
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound or a vehicle control for a defined period.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL for BCR-ABL activity or phospho-SRC for SRC family kinase activity).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target).
-
A dose-dependent decrease in the phosphorylated substrate indicates target engagement and inhibition by this compound.
-
In Vitro Kinase Assay
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the intrinsic potency of an inhibitor.
-
Assay Setup:
-
In a multi-well plate, combine the purified recombinant kinase (e.g., BCR-ABL or SRC) with a kinase reaction buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Pre-incubate the kinase and inhibitor for a short period.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a specific peptide substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[3]
-
Fluorescence-based assays (e.g., LanthaScreen™): Using FRET-based detection of substrate phosphorylation.[2]
-
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation/Viability Assay (e.g., MTT or MTS Assay)
These assays measure the downstream cellular consequences of target engagement and inhibition, providing a functional readout of the drug's effect.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
Incubation and Assay:
-
Incubate the cells for a period that allows for measurable changes in proliferation (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well. These reagents are converted by metabolically active cells into a colored formazan (B1609692) product.
-
Incubate for a few hours to allow for the color change to develop.
-
-
Data Acquisition and Analysis:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Conclusion
Validating the target engagement of this compound in a cellular context is essential for understanding its mechanism of action and for the development of more effective cancer therapies. This guide provides a comparative overview of several robust methods, including CETSA, Western blotting for downstream signaling, in vitro kinase assays, and cell proliferation assays. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary tools to design and execute experiments that will confidently validate the cellular engagement of this compound and other kinase inhibitors. The choice of assay will depend on the specific research question, available resources, and the desired level of detail, with orthogonal approaches providing the highest degree of confidence in the experimental findings.
References
A Comparative Analysis of Adverse Events: Dasatinib vs. Imatinib in the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse event profiles of two prominent tyrosine kinase inhibitors (TKIs), Dasatinib (B193332) and Imatinib (B729), primarily used in the treatment of Chronic Myeloid Leukemia (CML). The information presented is based on data from key clinical trials, with a focus on providing actionable insights for research and development professionals.
Executive Summary
This compound, a second-generation TKI, is a more potent inhibitor of the BCR-ABL kinase than the first-generation TKI, Imatinib.[1] While both drugs have revolutionized the management of CML, their distinct kinase inhibition profiles lead to different spectrums of adverse events. Generally, this compound is associated with higher rates of myelosuppression and pleural effusion, whereas Imatinib is more frequently linked to fluid retention, muscle cramps, and nausea.[2] Understanding these differences is crucial for patient management and the development of next-generation TKIs with improved safety profiles.
Data Presentation: Adverse Events
The following tables summarize the incidence of common hematologic and non-hematologic adverse events reported in the DASISION (this compound versus Imatinib Study in Treatment-Naive CML Patients) trial, a key head-to-head comparison of the two drugs.
Table 1: Hematologic Adverse Events (All Grades) in the DASISION Trial
| Adverse Event | This compound (n=259) | Imatinib (n=260) |
| Neutropenia | 29% | 24% |
| Anemia | 13% | 9% |
| Thrombocytopenia | 22% | 14% |
Data sourced from the 5-year follow-up of the DASISION trial.[2]
Table 2: Grade 3/4 Hematologic Adverse Events in the DASISION Trial
| Adverse Event | This compound (n=259) | Imatinib (n=260) |
| Neutropenia | 21% | 20% |
| Anemia | 10% | 7% |
| Thrombocytopenia | 19% | 9% |
Data sourced from the 2-year follow-up of the DASISION trial.
Table 3: Common Non-Hematologic Adverse Events (All Grades) in the DASISION Trial
| Adverse Event | This compound (n=259) | Imatinib (n=260) |
| Fluid Retention | 35% | 60% |
| Diarrhea | 19% | 21% |
| Nausea | 8% | 20% |
| Vomiting | 5% | 10% |
| Muscle Inflammation/Pain | 10% | 25% |
| Fatigue | 10% | 14% |
| Rash | 11% | 17% |
| Headache | 10% | 10% |
| Pleural Effusion | 28% | 0.8% |
Data sourced from the 5-year follow-up of the DASISION trial.[2]
Experimental Protocols
The data presented above is primarily from the DASISION trial (NCT00481247), a phase 3, open-label, randomized, multinational study.
Study Design:
-
Objective: To compare the efficacy and safety of this compound versus Imatinib in patients with newly diagnosed chronic-phase CML.[3]
-
Patient Population: Adults with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.[4]
-
Treatment Arms:
-
Primary Endpoint: Confirmed complete cytogenetic response (cCCyR) by 12 months.[3]
-
Adverse Event Monitoring and Grading: Adverse events (AEs) were assessed continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) Version 3.0.[4][5] For the specific monitoring of pleural effusion in the this compound arm, chest x-rays were mandated at baseline and after 6 months of treatment, with more frequent imaging if clinically indicated.[5]
-
Dose Modifications for AEs: Treatment interruptions and dose reductions were permitted for the management of adverse events.[4] For suboptimal responses, dose escalations were allowed.[3]
Signaling Pathways and Off-Target Effects
The differing adverse event profiles of this compound and Imatinib can be attributed to their distinct effects on various signaling pathways, both on-target (BCR-ABL) and off-target.
BCR-ABL Signaling Pathway
Both this compound and Imatinib are designed to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
Caption: Inhibition of the BCR-ABL signaling pathway by this compound and Imatinib.
Experimental Workflow for Adverse Event Analysis
The following diagram illustrates a typical workflow for the collection and analysis of adverse event data in a clinical trial comparing two drugs.
Caption: Workflow for adverse event reporting and analysis in a clinical trial.
Off-Target Kinase Inhibition and Associated Adverse Events
The distinct side-effect profiles of this compound and Imatinib are largely due to their differing inhibition of other kinases besides BCR-ABL.
Caption: Off-target kinase inhibition profiles of this compound and Imatinib and associated adverse events.
This compound's broader kinase inhibition profile includes potent inhibition of SRC family kinases.[3] This is thought to contribute to some of its characteristic side effects, such as pleural effusion and a higher incidence of myelosuppression.[6]
Imatinib , while more selective than this compound, also inhibits other kinases such as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[7] Inhibition of these pathways is linked to adverse events like fluid retention, periorbital edema, and muscle cramps.[8] Additionally, Imatinib has been shown to inhibit the non-kinase target NQO2 (NAD(P)H:quinone oxidoreductase 2), although the clinical significance of this is still under investigation.[9]
References
- 1. Comparison of imatinib mesylate, this compound (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final 5-Year Study Results of DASISION: The this compound Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early response with this compound or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Src family kinases with this compound blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principal long-term adverse effects of imatinib in patients with chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Dasatinib Demonstrates Superior Molecular Response Rates Compared to Imatinib in Chronic Myeloid Leukemia
A comprehensive review of pivotal clinical trial data indicates that Dasatinib (B193332) achieves earlier and deeper molecular responses than Imatinib in patients with chronic myeloid leukemia (CML). This guide provides a detailed comparison of their molecular response rates, the experimental protocols used for assessment, and an overview of their targeted signaling pathways.
For researchers and drug development professionals in the field of oncology, the choice between tyrosine kinase inhibitors (TKIs) for the treatment of CML is guided by evidence of efficacy and safety. This report synthesizes data from key clinical trials, primarily the DASISION and SPIRIT2 studies, to offer an objective comparison of this compound and Imatinib, focusing on the critical endpoint of molecular response.
Comparative Molecular Response Rates
This compound has consistently shown higher rates of major molecular response (MMR) and deeper molecular responses compared to Imatinib in newly diagnosed CML patients. The landmark DASISION trial, a phase 3 randomized study, reported significantly higher and faster response rates with this compound.[1][2][3][4]
Table 1: Major Molecular Response (MMR) Rates in Newly Diagnosed CML Patients (DASISION Trial)
| Timepoint | This compound (100 mg once daily) | Imatinib (400 mg once daily) | P-value |
| By 12 months | 46% | 28% | < .0001[3] |
| By 24 months | 64% | 46% | < .0001[4][5] |
| By 5 years | 76% | 64% | .0022[1] |
MMR is defined as a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).
Furthermore, this compound treatment leads to a greater proportion of patients achieving deeper molecular responses, such as MR4.5 (a 4.5-log reduction in BCR-ABL1 transcripts), which is a significant therapeutic goal.
Table 2: Deeper Molecular Response Rates by 24 Months (DASISION Trial)
| Molecular Response | This compound | Imatinib |
| MR4.5 (BCR-ABL1 ≤0.0032% IS) | 17% | 8%[4][5] |
The SPIRIT2 trial, another significant randomized study, corroborated these findings, demonstrating a higher cumulative incidence of MR3 (MMR) and MR4 within 5 years for patients treated with this compound.[6][7]
Table 3: Cumulative Incidence of Molecular Response within 5 Years (SPIRIT2 Trial)
| Molecular Response | This compound | Imatinib | P-value |
| MR3 (MMR) | 83.0% | 63.0% | <0.0001[6] |
| MR4 | 77.5% | 57.2% | <0.0001[6] |
For patients with Imatinib-resistant CML, this compound has also demonstrated superior efficacy in achieving molecular responses.[8]
Experimental Protocols
The assessment of molecular response in the aforementioned clinical trials relies on the standardized measurement of BCR-ABL1 transcript levels using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Methodology for Molecular Response Assessment: Quantitative RT-PCR
1. Sample Collection and RNA Extraction:
-
Peripheral blood samples are collected from patients at specified time points (e.g., every 3 months).[9][10]
-
Total RNA is extracted from the blood sample. Red cell lysis is a common initial step.[11]
2. Reverse Transcription:
-
The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]
3. Quantitative PCR (qPCR):
-
The cDNA is then used as a template for real-time qPCR to quantify the number of BCR-ABL1 fusion transcripts and a control gene (typically ABL1, BCR, or GUSB).[11]
-
The qPCR reaction uses specific primers and fluorescently labeled probes that bind to the target sequences. The fluorescence intensity is measured at each cycle of the PCR, allowing for the quantification of the initial amount of target cDNA.
4. Data Analysis and Reporting:
-
The results are reported as a ratio of BCR-ABL1 to the control gene transcripts and are standardized to the International Scale (IS).[10] This standardization allows for the comparison of results across different laboratories and clinical trials.
-
A Major Molecular Response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline, which corresponds to a BCR-ABL1/ABL1 ratio of ≤0.1% on the IS.[9][10]
Below is a diagram illustrating the typical workflow for molecular monitoring in CML.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Guidelines for the measurement of BCR‐ABL1 transcripts in chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The BCR/ABL-inhibitors imatinib, nilotinib and this compound differentially affect NK cell reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct effect of this compound on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validating In Vitro Findings of Dasatinib in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dasatinib's performance in preclinical animal models, validating its in vitro findings. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
This compound (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant promise in in vitro studies across a range of malignancies. Its primary mechanism of action involves the inhibition of multiple kinases, most notably BCR-ABL and the Src family of kinases (SFK), which are critical drivers in certain leukemias and solid tumors.[1][2] However, the translation of in vitro findings to in vivo efficacy is a critical step in drug development. This guide summarizes key in vivo studies that have sought to validate the preclinical promise of this compound in various animal models, comparing its efficacy as a monotherapy and in combination with other established anti-cancer agents.
Comparative Efficacy of this compound in Preclinical Animal Models
The in vivo antitumor activity of this compound has been evaluated in a variety of cancer models, including chronic myeloid leukemia (CML), ovarian cancer, laryngeal squamous cell carcinoma, neuroblastoma, and lung cancer. The following tables summarize the quantitative data from these studies, highlighting tumor growth inhibition and response rates.
Table 1: this compound Monotherapy vs. Combination Therapy in Solid Tumor Xenografts
| Cancer Type | Animal Model | Cell Line(s) | Treatment Groups | Key Efficacy Metric | Result | Reference |
| Ovarian Cancer | Murine Xenograft | A2780 | This compound | Tumor Growth Inhibitory Rate | 43.2% | [3] |
| This compound + Paclitaxel (B517696) | 76.7% | [3] | ||||
| HO8910 | This compound | 34.0% | [3] | |||
| This compound + Paclitaxel | 58.5% | [3] | ||||
| Laryngeal Squamous Cell Carcinoma | Nude Mouse Xenograft | Hep-2 | This compound | Tumor Inhibition Rate | 37.5% | [4] |
| Cisplatin (B142131) (DDP) | 50% | [4] | ||||
| This compound + Cisplatin | 62.5% | [4] |
Table 2: Efficacy of this compound in Hematological Malignancy and Solid Tumor Models
| Cancer Type | Animal Model | Cell Line / Model Type | Treatment and Dosage | Key Findings | Reference |
| Chronic Myeloid Leukemia (CML) | Xenograft | K562 | This compound (2.5 mg/kg daily) | Induced complete tumor regression. | [5] |
| Neuroblastoma | Orthotopic Mouse Model | HTLA-230 | This compound (30 mg/kg/day) | Significantly inhibited tumor growth. | [6] |
| SY5Y | This compound (60 mg/kg/day) | Antitumor effect observed when treatment started 1 day post-injection. | [6] | ||
| Lung Cancer | Patient-Derived Xenograft (PDX) | LG52 (High LIMK1 expression) | This compound (30 mg/kg daily) | Significantly inhibited tumor growth compared to vehicle. | [1] |
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
The following are representative protocols for the in vivo experiments cited in this guide. These are intended to provide a detailed overview of the methodologies used to generate the presented data.
Ovarian Cancer Xenograft Model[3]
-
Animal Model: Nude mice.
-
Cell Lines: A2780 and HO8910 human ovarian cancer cells.
-
Tumor Implantation: Cells were injected to establish tumors.
-
Treatment: Once tumors were established, mice were randomized into treatment groups. This compound was administered at a dose of 10 mg/kg, five times a week. Paclitaxel was given at 15 mg/kg once a week. The combination group received both drugs at these dosages. A control group received a vehicle solution.
-
Assessment: Tumor growth was measured regularly to determine the anti-tumor effect. The tumor growth inhibitory rate was calculated at the end of the study.
Laryngeal Squamous Cell Carcinoma Xenograft Model[4]
-
Animal Model: Nude mice.
-
Cell Line: Hep-2 human laryngeal cancer cells.
-
Tumor Implantation: Hep-2 cells were injected subcutaneously into the mice.
-
Treatment: After tumor establishment, mice were treated with this compound, cisplatin (DDP), or a combination of both.
-
Assessment: Tumor burden was measured to evaluate therapeutic efficacy. The tumor inhibition rate was determined after 22 days of treatment.
Neuroblastoma Orthotopic Model[6]
-
Animal Model: Nude mice.
-
Cell Lines: HTLA-230 and SY5Y human neuroblastoma cells.
-
Tumor Implantation: Cells were orthotopically injected into the adrenal gland of the mice.
-
Treatment:
-
For HTLA-230 xenografts, treatment with this compound at 30 mg/kg/day was initiated 7 days after cell injection.
-
For SY5Y xenografts, this compound was administered at 60 mg/kg/day, starting 1 day after injection.
-
Treatments were carried out for 40 consecutive days.
-
-
Assessment: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed to assess the treatment's effect.
Lung Cancer Patient-Derived Xenograft (PDX) Model[1]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Model: A patient-derived tumor (LG52) with high LIMK1 expression was implanted subcutaneously into the mice.
-
Treatment: Once tumors reached an average volume of approximately 100 mm³, mice were randomized. The treatment group received this compound at 30 mg/kg daily by gavage for 36 days. The control group received a vehicle.
-
Assessment: Tumor volume was measured twice a week. At the end of the study, tumors were isolated and weighed. Immunohistochemical analysis was performed to assess the expression of Ki67, p-LIMK1/2, and p-cofilin.
Conclusion
The data from these preclinical animal models largely validate the in vitro findings for this compound. In malignancies driven by BCR-ABL, such as CML, this compound demonstrates profound and often curative activity in vivo.[5] In solid tumors, this compound shows significant tumor growth inhibition, and its efficacy can be synergistically enhanced when combined with standard chemotherapeutic agents like paclitaxel and cisplatin.[3][4] The use of patient-derived xenograft and orthotopic models provides a more clinically relevant setting to evaluate drug efficacy, and studies in these models support the continued investigation of this compound in various cancers.[1][6] This guide provides a foundational understanding for researchers looking to build upon these findings in their own preclinical and clinical investigations.
References
- 1. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the multikinase inhibitor this compound against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances antitumor activity of paclitaxel in ovarian cancer through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of this compound on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of tyrosine kinase inhibitor this compound in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dasatinib
Dasatinib (B193332), a potent tyrosine kinase inhibitor used in cancer therapy, requires stringent disposal procedures due to its cytotoxic nature.[1][2] Adherence to these protocols is paramount for the safety of laboratory personnel and the prevention of environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound in research and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE).
-
Engineering Controls: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or latex gloves is recommended.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: In the absence of adequate engineering controls, an N100 respirator should be used.[1]
-
Step-by-Step Disposal Protocol for this compound Waste
The primary and recommended method for the final disposal of this compound and related waste is high-temperature incineration through a licensed hazardous waste management service.[4]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous cytotoxic waste. This includes:
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Solid waste should be placed in a durable, sealed plastic bag before being placed in the final disposal container.
-
Liquid waste should be collected in a compatible, sealed container.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and with the chemical name "this compound."[3]
-
Include the contact information of the generating laboratory.
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
This area should be away from general lab traffic and drains.
-
-
Disposal Request:
-
Once the waste container is full, or at regular intervals as per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]
-
Complete any required waste disposal forms accurately.
-
-
Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A thorough wash with soap and water is a common procedure.[5]
-
Key Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous, Cytotoxic, Antineoplastic | [1][4] |
| Primary Disposal Method | High-Temperature Incineration | [4] |
| Prohibited Disposal Methods | Do not dispose of in regular trash, flush down the toilet, or pour down the sink. | [8] |
| PPE Requirements | Double gloves (nitrile or latex), safety glasses/goggles, lab coat. N100 respirator if needed. | [1] |
| Container Labeling | "Hazardous Waste," "Cytotoxic Waste," "this compound" | [3] |
| Spill Management | Follow institutional chemical spill procedures. Evacuate the area and contact EHS for significant spills. | [5] |
Experimental Protocols
Currently, the standard and recommended procedure for the disposal of this compound is through collection by a certified hazardous waste contractor for high-temperature incineration. Chemical inactivation methods for this compound in a laboratory setting are not well-documented or standardized. Therefore, adherence to the waste segregation and disposal protocol outlined above is the primary experimental protocol.
This compound Disposal Workflow
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phfscience.nz [phfscience.nz]
- 5. research.uga.edu [research.uga.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. trial.dana-farber.org [trial.dana-farber.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Dasatinib
For researchers, scientists, and professionals in drug development, ensuring personal and environmental safety during the handling of potent compounds like Dasatinib is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Consistent adherence to PPE guidelines is the first line of defense against accidental exposure. The following table summarizes the required protective gear for various handling scenarios involving this compound.
| Scenario | Required Personal Protective Equipment | Engineering Controls |
| Handling this compound Powder | • Gloves: Double nitrile or latex gloves• Skin Protection: Disposable gown with knit cuffs, suit, or scrubs• Eye Protection: Tightly fitting safety goggles or safety glasses with side shields• Respiratory Protection: N100 respirator if not handled in a containment device | Chemical Fume Hood (CFH) |
| Handling this compound in Solution | • Gloves: Double nitrile gloves• Skin Protection: Disposable gown with knit cuffs or lab coat• Eye Protection: Safety glasses with side shields or goggles | Chemical Fume Hood (CFH) or Class II, B2 Biosafety Cabinet (BSC) if aerosolization is possible |
| Handling Animal Waste and Bedding (up to 10 days after last treatment) | • Gloves: Double nitrile gloves• Skin Protection: Lab coat• Eye Protection: Safety glasses or goggles | Chemical Fume Hood (CFH) or Class II, B2 Biosafety Cabinet (BSC) |
Procedural Guidance for Safe Handling and Disposal
Meticulous adherence to procedural steps is critical for minimizing risk. The following protocols outline the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before handling, put on a single pair of nitrile gloves.
-
Transport: Use a designated cart to transport the package to the laboratory.
-
Unpack: Open the shipping container in a designated area, preferably within a chemical fume hood.
-
Verify: Check that the primary container is sealed and undamaged.
Preparation of this compound Solutions
-
Don Full PPE: Before beginning, ensure you are wearing double nitrile gloves, a disposable gown with knit cuffs, and eye protection. Work within a certified chemical fume hood or biological safety cabinet.
-
Prepare Workspace: Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Use anti-static weigh paper or a weigh boat to accurately weigh the this compound powder.
-
Dissolution: Add the solvent to the vessel containing the this compound powder. Ensure complete dissolution, using a vortex or sonicator if necessary.
-
Labeling: Clearly label the stock solution with the compound name, concentration, and date of preparation.
Exposure Response Plan In the event of accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Response |
| Oral | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3] |
| Dermal (Skin Contact) | Immediately remove contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4][5][6] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4][5][6][7] |
Waste Disposal Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemotherapy waste.
-
Non-Sharps Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, should be placed in designated yellow chemotherapy waste containers for incineration.[8]
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound are considered hazardous and must be disposed of in black RCRA-rated containers for hazardous waste.[8] This waste must be segregated and disposed of according to institutional and regulatory guidelines.[8]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
